5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)9-1-12-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESLCUOAZZCUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900530-68-9 | |
| Record name | 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and pharmacological properties. When appended to a heterocyclic system like thiazole, it creates a building block of significant interest. This guide provides an in-depth technical overview of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a key intermediate for researchers and scientists. We will delve into its core chemical properties, proven synthetic routes, reactivity profile, and its role as a precursor to advanced functional molecules. The thiazole ring itself is a privileged structure, appearing in numerous FDA-approved drugs, and its combination with a trifluoromethyl group enhances its potential by improving metabolic stability, lipophilicity, and binding affinity.[1][2]
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is critical for its effective application in synthesis and development. This compound is typically a light yellow to yellow solid under standard conditions.[3] The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid has a profound impact on the molecule's electronic character and acidity.
Core Data Summary
| Property | Value / Description | Source(s) |
| Molecular Formula | C₅H₂F₃NO₂S | [4] |
| Molecular Weight | 197.14 g/mol | [3][4] |
| CAS Number | 900530-68-9 | [4] |
| Appearance | Light yellow to yellow solid | [3] |
| pKa (Predicted) | 2.57 ± 0.36 | [3] |
| Boiling Point (Predicted) | 288.3 ± 40.0 °C | [3] |
| Storage Conditions | 2-8°C | [3] |
| Solubility Profile | Expected to be soluble in polar organic solvents like ethanol, DMSO, and chloroform, with slight solubility in water. | [5] |
The predicted pKa of ~2.57 indicates that it is a relatively strong carboxylic acid. This is a direct consequence of the inductive effect of the CF3 group, which stabilizes the carboxylate anion. This enhanced acidity is a key consideration for its reactivity, particularly in salt formation and nucleophilic acyl substitution reactions.
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of trifluoromethyl-substituted thiazoles often relies on established heterocyclic chemistry principles, adapted for fluorinated building blocks. A common and effective strategy involves the Hantzsch thiazole synthesis or variations thereof, followed by functional group manipulations. A prevalent pathway is the hydrolysis of a corresponding ester precursor, which is often more readily synthesized.
General Synthetic Workflow
A robust method for preparing related structures, which can be adapted for this specific molecule, starts from trifluoroacetic ethyl acetoacetate. This undergoes chlorination, followed by a cyclization reaction with a thioamide (like thioacetamide for a 2-methyl derivative, or thiourea for a 2-amino precursor which can then be removed), and finally hydrolysis of the resulting ester.[6]
Caption: General synthetic workflow for thiazole-4-carboxylic acids.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol is adapted from the synthesis of a closely related analogue, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and represents a reliable final step to obtain the target molecule from its ester precursor.[7]
Objective: To synthesize this compound via hydrolysis of its corresponding ethyl or methyl ester.
Materials:
-
Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) for washing (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ester (e.g., 0.10 mol) in ethanol (150-200 mL).
-
Addition of Base: Prepare a solution of sodium hydroxide (e.g., 0.15 mol) in water (150-200 mL) and add it to the stirred solution of the ester. The stoichiometry is crucial; an excess of base ensures complete hydrolysis.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water (e.g., 200 mL) and cool it in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to a pH of 1. The product will precipitate as a solid. The low pH is necessary to fully protonate the carboxylate and induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and optionally with a cold non-polar solvent like dichloromethane (1 x 100 mL) to remove any remaining organic impurities.
-
Drying: Dry the purified solid in a vacuum oven to obtain the final product, this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the carboxylic acid functional group. Its primary application in drug discovery and organic synthesis is as a scaffold for building more complex molecules, most commonly through the formation of amide bonds.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid can be readily converted to amides, which are prevalent in pharmaceuticals. This transformation typically involves an initial activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.
References
- 1. 68936-95-8 CAS MSDS (METHYL GLUCOSIDE SESQUISTEARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester (CAS 74367-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound CAS#: 900530-68-9 [chemicalbook.com]
- 4. This compound [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 7. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Guide to the Structure Elucidation of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9)
Abstract
This technical guide presents a comprehensive, predictive framework for the structure elucidation of the compound identified by CAS number 900530-68-9, which is named 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages established analytical principles and spectral data from closely related, structurally analogous compounds. By examining validated data from similar chemical entities, we provide a robust, step-by-step methodology for researchers, scientists, and drug development professionals to confirm the structure of this compound. This guide covers a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry), and the logical workflow for piecing together the molecular puzzle.
Introduction: The Chemical Identity of CAS 900530-68-9
The compound assigned the CAS registry number 900530-68-9 is identified as This compound . Its fundamental properties, as collated from various chemical suppliers, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 900530-68-9 | Multiple Chemical Suppliers |
| Molecular Formula | C₅H₂F₃NO₂S | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Predicted Boiling Point | 288.3 ± 40.0 °C | [1] |
The core structure is a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a common scaffold in many biologically active molecules. The elucidation of its precise structure is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in any application.
Proposed Synthetic Pathway: A Retro-Synthetic Approach
A plausible synthetic route for this compound can be inferred from established methods for synthesizing substituted thiazoles. A common and effective strategy is the Hantzsch thiazole synthesis. However, given the substitution pattern, a more likely modern approach would involve the hydrolysis of a corresponding ester, which is a common final step in the synthesis of carboxylic acids to avoid purification difficulties with the acid functionality present during intermediate steps.
A patent for the synthesis of the closely related 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid describes a three-step one-pot synthesis starting from ethyl trifluoroacetoacetate, which is chlorinated, cyclized with thioacetamide, and then hydrolyzed.[2] A similar strategy could be envisioned for the target molecule.
Alternatively, a more direct and commonly employed laboratory-scale synthesis would be the hydrolysis of the corresponding ethyl or methyl ester. The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been reported via the hydrolysis of its methyl ester using sodium hydroxide in aqueous ethanol.[3]
Experimental Protocol: Ester Hydrolysis
Objective: To synthesize this compound from its corresponding ethyl ester.
Materials:
-
Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Dissolve ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate in ethanol.
-
Prepare a solution of sodium hydroxide in water and add it to the ester solution.
-
Heat the reaction mixture at reflux (approximately 80-90°C) for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 1 using concentrated HCl. This will precipitate the carboxylic acid.
-
Filter the solid precipitate and wash it with cold deionized water, followed by a wash with dichloromethane to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to yield the final product, this compound.
Spectroscopic Analysis for Structure Confirmation
The cornerstone of structure elucidation lies in the interpretation of spectroscopic data. Below, we predict the key features of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra for this compound, based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The structure of this compound contains two protons: one on the thiazole ring (C2-H) and one on the carboxylic acid group (-COOH).
-
Thiazole Proton (C2-H): The proton at the C2 position of a thiazole ring typically appears in the downfield region of the spectrum due to the deshielding effects of the adjacent sulfur and nitrogen atoms. For the parent compound, thiazole, the C2-H proton resonates at approximately 8.8 ppm.[4] We can predict a similar chemical shift for the target molecule.
-
Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm.
Predicted ¹H NMR Data (in CDCl₃):
-
δ ~8.8-9.0 ppm (s, 1H, C2-H)
-
δ ~10-13 ppm (br s, 1H, -COOH)
Predicted ¹³C NMR Spectrum
The molecule has five carbon atoms in unique chemical environments.
-
Thiazole Ring Carbons: The carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon, bonded to both N and S, will be significantly downfield. The C4 and C5 carbons will also be in the aromatic/heteroaromatic region. For a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole carbons appear at approximately 168.9 ppm (C=O), 164.2 ppm (q, J = 36.5 Hz, C5), and 146.5 ppm (C4).[5]
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. In the aforementioned related ester, this carbon appears as a quartet at 123.3 ppm with a large coupling constant (J ≈ 269 Hz).[5]
-
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.
Predicted ¹³C NMR Data (in CDCl₃):
-
δ ~165-175 ppm (C=O)
-
δ ~160-165 ppm (q, J ≈ 35-40 Hz, C5)
-
δ ~145-150 ppm (C4)
-
δ ~150-155 ppm (C2)
-
δ ~120-125 ppm (q, J ≈ 270 Hz, CF₃)
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly informative for fluorinated compounds. The trifluoromethyl group will give a single signal. For ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the ¹⁹F NMR shows a singlet at -52.44 ppm.[5] A similar chemical shift is expected for the target compound.
Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):
-
δ ~ -50 to -60 ppm (s, 3F)
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
Predicted Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300-2500 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the range of 1760-1690 cm⁻¹.[6]
-
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.
-
C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1600-1475 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural clues.
-
Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₂F₃NO₂S.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the trifluoromethyl group (-CF₃), and potentially cleavage of the thiazole ring. The fragmentation of trifluoromethyl-substituted heterocyles often involves the loss of the CF₃ radical.[7]
Predicted Fragmentation:
-
Loss of -OH from the carboxylic acid.
-
Loss of -COOH.
-
Loss of -CF₃.
X-ray Crystallography: The Definitive Proof
For a definitive, unambiguous structure determination, single-crystal X-ray crystallography is the gold standard. A crystalline derivative of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been successfully analyzed by this method, confirming the connectivity and geometry of the molecule.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous solid-state structure of this compound.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, acetone, ethyl acetate, hexane, or mixtures thereof).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and the overall molecular conformation in the solid state.
Conclusion: A Unified Approach to Structure Elucidation
The elucidation of the structure of CAS 900530-68-9, this compound, requires a multi-faceted analytical approach. While this guide provides a predictive framework based on sound chemical principles and data from analogous compounds, the definitive confirmation of its structure must be based on the acquisition and interpretation of experimental data for the compound itself. The proposed workflow, combining synthesis with a suite of spectroscopic techniques and culminating in X-ray crystallography, represents a robust and reliable strategy for any researcher or organization working with this molecule. This self-validating system ensures that the chemical identity is confirmed with the highest degree of confidence, which is essential for any downstream application in research and development.
References
- 1. This compound [cymitquimica.com]
- 2. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
An In-depth Technical Guide to the Solubility Profile of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Given the critical role of solubility in influencing bioavailability, formulation, and overall therapeutic efficacy, a thorough understanding of this physicochemical parameter is paramount. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a robust solubility assessment.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance. It dictates the rate and extent of absorption, thereby influencing the ultimate bioavailability of the drug. For a compound like this compound, which contains a carboxylic acid moiety and a trifluoromethyl group, its solubility is expected to be highly dependent on the pH and the polarity of the solvent system. The thiazole ring itself is a key heterocycle in many pharmacologically active agents, making the study of its derivatives of significant interest.[1][2]
This guide will provide the necessary protocols to empirically determine the thermodynamic solubility of this compound, a crucial step in its pre-formulation and development pathway.
Physicochemical Properties of this compound
A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO₂S | [3] |
| Molecular Weight | 197.14 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| CAS Number | 900530-68-9 | [3] |
| Synonyms | 5-(Trifluoromethyl)thiazole-4-carboxylic acid, 4-Thiazolecarboxylic acid, 5-(trifluoromethyl)- | [3] |
The presence of both a hydrogen-bond donating carboxylic acid group and a lipophilic trifluoromethyl group suggests a complex solubility behavior that will be highly influenced by the choice of solvent.
Theoretical Considerations for Solubility
The solubility of a weak acid like this compound is governed by its pKa and the pH of the medium. In its protonated (unionized) form, it will generally exhibit lower aqueous solubility. As the pH of the solution increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. This is a critical consideration for formulation development, especially for oral dosage forms that will encounter varying pH environments in the gastrointestinal tract.
Carboxylic acids are generally more soluble in basic solutions such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) due to the formation of water-soluble salts.[5]
Experimental Determination of Thermodynamic Solubility
The most widely accepted method for determining thermodynamic solubility is the shake-flask method .[6] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Detailed Protocol
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low protein binding)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each test solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a pre-validated analytical method. HPLC-UV is often preferred as it can separate the analyte from any potential impurities or degradation products.[7] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.
-
Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.
Analytical Method Development for Quantification
A reliable analytical method is crucial for accurate solubility determination. HPLC-UV is a robust choice.
Suggested HPLC-UV Method Parameters (to be optimized)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis spectral scan of the compound.
-
Column Temperature: 25 °C
A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
pH-Dependent Solubility Profile
For ionizable compounds like this carboxylic acid, determining the solubility at different pH values is essential. The shake-flask method can be adapted using a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
Protocol for pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range.
-
Perform the shake-flask solubility determination as described in section 4.3 for each buffer.
-
Measure the final pH of each saturated solution after equilibration, as it may differ from the initial buffer pH.
-
Plot the determined solubility as a function of the final measured pH.
This profile is critical for predicting the in vivo behavior of the compound.
Data Interpretation and Reporting
The solubility data should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |
| Water | 25 | Experimental Value | Measured Value |
| PBS (pH 7.4) | 37 | Experimental Value | Measured Value |
| 0.1 N HCl | 37 | Experimental Value | Measured Value |
| Ethanol | 25 | Experimental Value | N/A |
| Methanol | 25 | Experimental Value | N/A |
| Acetonitrile | 25 | Experimental Value | N/A |
| DMSO | 25 | Experimental Value | N/A |
The results will provide valuable insights for selecting appropriate solvents for formulation, analytical method development, and further in vitro and in vivo studies.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this and other similar chemical entities. The interplay between the compound's acidic nature and the properties of the solvent systems underscores the importance of a comprehensive solubility assessment.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [cymitquimica.com]
- 4. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate | C5HF3NO2S- | CID 28875572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
discovery and history of trifluoromethylthiazoles
An In-depth Technical Guide to the Discovery and History of Trifluoromethylthiazoles
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] The thiazole ring, a privileged structure in numerous bioactive compounds, presents a particularly valuable core for such modifications.[3] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylthiazoles, charting the journey from early synthetic challenges to the sophisticated methodologies employed today. We will explore the causal-driven progression of synthetic strategies, from classical condensation reactions using trifluoromethylated building blocks to the advent of modern direct trifluoromethylation techniques. This narrative is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and applications of this critical class of compounds.
Introduction: The Strategic Union of CF₃ and Thiazole
The trifluoromethyl group is not merely a bioisostere for a methyl group; its unique properties—high electronegativity, metabolic stability, and significant lipophilicity—make it a powerful tool for modulating drug-receptor interactions and improving pharmacokinetic profiles.[1][4] When appended to an aromatic system, the CF₃ group can enhance membrane permeability and block metabolic hotspots, often leading to compounds with superior potency and longer half-lives.[5]
Concurrently, the thiazole moiety is a recurring motif in a multitude of natural products and synthetic drugs, including the first antibiotic, penicillin.[3] Its ability to engage in hydrogen bonding and its unique electronic properties make it an exceptional scaffold for designing molecules with diverse therapeutic applications, from anticancer to antimicrobial agents.[3][6]
The convergence of these two entities—the trifluoromethyl group and the thiazole ring—creates a class of molecules with substantial potential in drug discovery. However, the synthesis of these compounds has historically presented significant challenges, driving decades of innovation in synthetic organic chemistry.
The Genesis of Trifluoromethylthiazoles: A Historical Perspective
The initial forays into organofluorine chemistry were often characterized by harsh reaction conditions and limited substrate scope. The first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride, was reported by Frédéric Swarts in 1892.[7][8] However, the translation of these early methods to sensitive heterocyclic systems like thiazole was not straightforward.
Early strategies for synthesizing trifluoromethylthiazoles largely avoided the direct trifluoromethylation of a pre-formed thiazole ring, which was technologically challenging. Instead, chemists relied on constructing the thiazole ring from precursors already bearing the CF₃ group. This "building block" approach remains a robust and widely used strategy today.
A 2014 review noted that among the three possible regioisomers, the synthesis of unsubstituted 2-(trifluoromethyl)thiazole was only a relatively recent development, highlighting the synthetic hurdles.[9] The synthesis of derivatives, however, has a longer history, often relying on classical cyclization reactions.
Evolution of Synthetic Methodologies
The synthetic routes to trifluoromethylthiazoles can be broadly categorized into two main strategies: the building block approach and direct trifluoromethylation.
The Building Block Approach: Constructing the Ring
This strategy is predicated on the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, which involves the cyclocondensation of an α-haloketone with a thioamide.[10] To generate trifluoromethylthiazoles, trifluoromethylated versions of the requisite building blocks are used.
Synthesis of 4-CF₃-Thiazoles: A well-documented route involves the reaction of a thioamide or thiourea with a trifluoromethylated α-diazoketone, such as 3-diazo-1,1,1-trifluoropropan-2-one.[11] This method provides access to 2-amino- and 2-aryl-4-trifluoromethyl-1,3-thiazoles. The causality behind this choice is the high reactivity of the diazoketone, which, in the presence of a Lewis acid like BF₃·OEt₂, readily forms a reactive intermediate that undergoes cyclization with the sulfur nucleophile.[11]
Synthesis of 5-CF₃-Thiazoles: The synthesis of 5-trifluoromethylthiazole derivatives often utilizes trifluoroacetic anhydride as the source of the CF₃ group. For example, fused systems like 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines can be prepared by reacting 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride, which drives the formation of the pyrimidine ring.[6]
Direct Trifluoromethylation: Modifying the Ring
The direct introduction of a CF₃ group onto a pre-existing thiazole ring represents a more modern and atom-economical approach. These methods have evolved significantly with the development of novel trifluoromethylating reagents and catalytic systems.
Electrophilic Trifluoromethylation: The concept of an "electrophilic" CF₃⁺ source was pioneered by Yagupolskii in 1984.[7][12] Modern reagents, such as Umemoto and Togni reagents, are shelf-stable and can trifluoromethylate a range of nucleophiles.[12] While highly effective for many systems, their application to electron-deficient heterocycles like thiazole can be challenging and may require harsh conditions or directing groups.[12]
Radical Trifluoromethylation: The generation of the trifluoromethyl radical (•CF₃) offers a powerful method for C-H functionalization. Recent advances in photoredox catalysis have enabled the trifluoromethylation of heterocycles under mild conditions.[9] For instance, the reaction of 4-methylthiazole with CF₃SO₂Cl under photoredox conditions predominantly yields 4-methyl-5-(trifluoromethyl)thiazole.[9] This approach is powerful because the photocatalyst can convert a stable CF₃ precursor into a highly reactive •CF₃ radical using visible light, a mild and sustainable energy source.
Comparative Analysis and Experimental Protocols
The choice of synthetic strategy depends on the desired regioisomer, available starting materials, and required scale. The building block approach often provides better regiocontrol, while direct trifluoromethylation offers advantages in late-stage functionalization.
| Method | CF₃ Source | Position Selectivity | Key Advantages | Common Limitations |
| Hantzsch-Type (Building Block) | CF₃-α-haloketones, CF₃-diazoketones | C4 or C5 (depends on synthon) | High regiocontrol, robust, well-established. | Requires synthesis of specific fluorinated precursors. |
| Direct Radical (Photoredox) | CF₃SO₂Cl, CF₃I | C5 (for 4-substituted), C2 | Mild conditions, high functional group tolerance, late-stage functionalization. | Can have regioselectivity issues with complex substrates. |
| Direct Electrophilic | Togni/Umemoto Reagents | Varies | Commercially available reagents. | Often requires harsh conditions or directing groups for less reactive heterocycles. |
Detailed Protocol: Synthesis of 2-Aryl-4-trifluoromethyl-1,3-thiazole
This protocol is adapted from methodologies described for the reaction of trifluoroacetyldiazomethane with thioamides.[11]
Objective: To synthesize a 2-aryl-4-trifluoromethyl-1,3-thiazole via a Lewis acid-catalyzed cyclocondensation.
Materials:
-
Aromatic Thioamide (1.0 eq)
-
3-Diazo-1,1,1-trifluoropropan-2-one (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aromatic thioamide (1.0 eq) and anhydrous THF.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (1.1 eq) to the stirred solution. The Lewis acid activates the diazoketone for nucleophilic attack.
-
Reagent Addition: Add a solution of 3-diazo-1,1,1-trifluoropropan-2-one (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds via cyclization to form a thiazoline intermediate.
-
Dehydration: Once the starting material is consumed, cool the reaction mixture to 0 °C. Sequentially add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). This combination acts as a dehydrating agent to convert the thiazoline intermediate to the aromatic thiazole.
-
Workup: After stirring for 1-2 hours, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-trifluoromethyl-1,3-thiazole.
Applications in Medicinal Chemistry and Drug Design
The trifluoromethylthiazole scaffold is an emerging feature in the design of new therapeutic agents. Its unique combination of properties makes it suitable for targeting a range of biological systems.
| Compound Class | Therapeutic Target/Application | Significance of CF₃-Thiazole | Reference |
| Thiazolo[4,5-d]pyrimidines | Anticancer Agents | The CF₃ group enhances lipophilicity and metabolic stability, potentially improving cell permeability and overall efficacy. | [6] |
| Fanetizole Analogues | Immunomodulatory Agents | Trifluoromethylated versions of existing drugs are synthesized to explore improved pharmacological profiles. | [11] |
| Hydrazinylthiazoles | Antidiabetic (α-amylase inhibitors) | The presence and position of the CF₃ group on an attached phenyl ring significantly modulates the inhibitory potential. | [13] |
The drug Celecoxib, a well-known anti-inflammatory agent, features a trifluoromethyl group on a pyrazole ring, demonstrating the clinical success of incorporating CF₃ into five-membered heterocycles.[7] This success provides a strong rationale for the continued exploration of trifluoromethylthiazoles in drug discovery programs.
Conclusion and Future Outlook
The history of trifluoromethylthiazoles is a microcosm of the broader evolution of organofluorine chemistry. The journey has progressed from challenging, multi-step constructions using fluorinated building blocks to elegant, single-step direct C-H functionalizations. This progress has been driven by the persistent need in medicinal chemistry for molecules with enhanced drug-like properties.[2]
Future research will likely focus on developing more sustainable and efficient catalytic methods for direct trifluoromethylation, improving regioselectivity, and expanding the scope to more complex molecular architectures. As our synthetic toolbox grows, the trifluoromethylthiazole scaffold is poised to become an increasingly vital component in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for In-Depth Spectroscopic Analysis
In the landscape of modern drug discovery and materials science, trifluoromethylated heterocycles are of profound interest. The inclusion of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] The compound 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9) embodies this principle, merging the biologically significant thiazole nucleus with the influential CF₃ group and a reactive carboxylic acid handle.[2][3]
Molecular Architecture and Its Spectroscopic Implications
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound dictate its expected spectral output.
-
1,3-Thiazole Ring : A five-membered aromatic heterocycle containing sulfur and nitrogen. It has one proton (at C2), which will be a key reporter in ¹H NMR.
-
Carboxylic Acid (-COOH) : This group has a highly characteristic acidic proton and carbonyl carbon, which are readily identifiable in ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[4]
-
Trifluoromethyl (-CF₃) Group : A strong electron-withdrawing group whose fluorine atoms provide a powerful signal in ¹⁹F NMR and induce characteristic splitting patterns (J-coupling) in ¹³C NMR.
Below is a visualization of the molecular structure with atom numbering used for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be simple, showing two key singlets.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale and Comparative Insights |
| ~8.8 - 9.2 ppm | Singlet (s) | H2 (Thiazole H) | The proton at the C2 position of a thiazole ring is deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. In unsubstituted thiazole, this proton appears around 8.8 ppm.[5] The presence of strong electron-withdrawing groups (CF₃ and COOH) on the ring is expected to shift this proton further downfield. |
| >12.0 ppm | Broad Singlet (br s) | COOH | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent, but typically appears above 12 ppm.[4] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon skeleton. A key feature will be the splitting of carbon signals by the nearby fluorine atoms, known as C-F J-coupling.
| Predicted Chemical Shift (δ) | Multiplicity | J-Coupling (Hz) | Assignment | Rationale and Comparative Insights |
| ~165 - 170 ppm | Singlet (s) | - | C OOH | Carboxylic acid carbons are characteristically found in this downfield region.[4] |
| ~155 - 160 ppm | Singlet (s) | - | C 2 | The C2 carbon in thiazoles is significantly deshielded by both adjacent heteroatoms. |
| ~145 - 150 ppm | Quartet (q) | ²JCF ≈ 35-40 Hz | C 5 | This carbon is directly attached to the CF₃ group, resulting in a large two-bond coupling constant. A similar carbon in a related structure was observed at 146.5 ppm with ²JCF = 36.5 Hz.[6] |
| ~120 - 125 ppm | Quartet (q) | ¹JCF ≈ 270 Hz | C F₃ | The one-bond C-F coupling is very large and characteristic. The chemical shift for the CF₃ carbon itself is also highly identifiable.[7] |
| ~115 - 120 ppm | Singlet (s) | - | C 4 | This carbon is adjacent to the sulfur and attached to the carboxyl group. Its precise shift is influenced by the combined electronic effects. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is exceptionally sensitive for fluorinated compounds and provides a clean, unambiguous signal for the CF₃ group.[8]
| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale and Comparative Insights |
| ~ -60 to -65 ppm | Singlet (s) | CF₃ | The chemical shift of trifluoromethyl groups on aromatic rings is typically found in this region relative to a CFCl₃ standard. In a structurally similar ester, the signal was observed at -52.4 ppm, though shifts are sensitive to the electronic environment.[6] |
Self-Validating NMR Acquisition Protocol
Trustworthy data originates from meticulous experimental execution. This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation :
-
Accurately weigh ~10-15 mg of the solid compound.[7]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup (400 MHz or higher spectrometer) :
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).
-
Acquire a standard ¹H spectrum with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C and ¹⁹F NMR Acquisition :
-
For ¹³C NMR, use proton broadband decoupling. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.[7]
-
For ¹⁹F NMR, a lower number of scans is typically needed due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9]
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external or internal standard like CFCl₃ (0 ppm) is used.[10]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and offers clues to the molecule's stability and fragmentation pathways, serving as a crucial check on elemental composition.
Predicted Mass Spectrum Data
The molecular formula C₅H₂F₃NO₂S corresponds to a monoisotopic mass of approximately 196.9680 Da.[2][11]
| m/z (Predicted) | Ion | Technique | Rationale for Formation |
| 196.9680 | [M-H]⁻ | ESI⁻ | Electrospray ionization in negative mode (ESI⁻) is ideal for carboxylic acids, which readily deprotonate to form the stable [M-H]⁻ ion. This is expected to be the base peak. |
| 197.9753 | [M+H]⁺ | ESI⁺ | In positive mode ESI, protonation can occur, likely on the thiazole nitrogen, yielding the [M+H]⁺ ion. |
| 152.9785 | [M-COOH]⁺ | EI / ESI⁺ | Fragmentation via the loss of the carboxyl group (45 Da) is a common pathway for carboxylic acids. |
Authoritative Protocol for High-Resolution Mass Spectrometry (HRMS)
This protocol ensures accurate mass measurement, which is essential for confirming the elemental composition.[12]
-
Sample Preparation :
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[13]
-
Dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).
-
-
Instrument Calibration :
-
Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before the run using an external calibration standard across the desired mass range.
-
For the highest accuracy, introduce an internal calibrant (lock mass) simultaneously with the sample to correct for any instrumental drift during the analysis.[12]
-
-
Data Acquisition :
-
Acquire data in a high-resolution mode (>10,000 FWHM).
-
Use an appropriate ionization source. Electrospray Ionization (ESI) is highly recommended for this polar molecule. Run in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions.
-
-
Data Analysis :
-
Extract the exact mass for the observed parent ions.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₅H₂F₃NO₂S within a narrow error margin (e.g., < 5 ppm).[14]
-
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, especially the carboxylic acid.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong | The O-H stretch of a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark feature.[4][15] |
| 1700-1725 | C=O stretch (Carboxylic acid) | Strong, Sharp | This intense absorption is characteristic of a carbonyl in a dimeric carboxylic acid.[15][16] |
| ~1600 | C=N stretch (Thiazole ring) | Medium | Aromatic ring stretching vibrations, including the C=N bond of the thiazole, appear in this region. |
| 1100-1300 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorptions in this region. |
| 1210-1320 | C-O stretch (Carboxylic acid) | Medium | The stretching vibration of the C-O single bond in the carboxylic acid group.[15] |
Robust Protocol for Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, reliable technique that requires minimal sample preparation.[17]
-
Instrument Preparation :
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[17]
-
-
Data Processing :
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare them to the expected values.
-
Integrated Spectroscopic Workflow
The synergy between these techniques provides a self-validating system for structural confirmation. The workflow below illustrates the logical progression from sample to confirmed structure.
Caption: Integrated workflow for the spectroscopic characterization of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 6. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate | C5HF3NO2S- | CID 28875572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, outline robust analytical methodologies for quality control, and explore its applications as a scaffold in modern drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this valuable compound.
Core Molecular Profile and Physicochemical Properties
This compound is a specialized chemical intermediate valued for the unique combination of a thiazole ring and a trifluoromethyl group. This structure imparts specific electronic and metabolic properties that are highly sought after in the design of novel therapeutic agents.
The trifluoromethyl (-CF3) group is a bioisostere for chlorine and is known to enhance metabolic stability, increase lipophilicity, and improve binding selectivity of drug candidates by altering the electronic nature of the molecule.[1] The thiazole ring itself is a key pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities.[2] The strategic placement of the carboxylic acid group provides a crucial handle for synthetic elaboration, allowing for the construction of amides, esters, and other derivatives to explore structure-activity relationships (SAR).
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂F₃NO₂S | [3] |
| Molecular Weight | 197.14 g/mol | [4] |
| CAS Number | 900530-68-9 | [3] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 288.3 ± 40.0 °C | [4][5] |
| Predicted Density | 1.668 ± 0.06 g/cm³ | [4] |
| Storage Conditions | 2-8°C, desiccate | [4] |
| Synonyms | 5-(Trifluoromethyl)thiazole-4-carboxylic acid | [3] |
| InChI Key | MESLCUOAZZCUOE-UHFFFAOYSA-N | [3] |
Below is the two-dimensional chemical structure of the title compound, rendered to illustrate the spatial arrangement of its constituent atoms.
Caption: 2D Structure of this compound.
Synthesis Protocol: A Mechanistic Approach
The synthesis of substituted thiazole-4-carboxylic acids often proceeds via the Hantzsch thiazole synthesis or related cyclization strategies. For the title compound, a robust and reproducible pathway involves the cyclization of a halogenated trifluoromethyl ketone derivative with a thioamide. This section details a validated experimental protocol.
Causality Behind Experimental Choices:
-
Starting Materials : Ethyl 4,4,4-trifluoroacetoacetate is selected as the trifluoromethyl-containing precursor due to its commercial availability and the reactivity of its methylene group. Thioformamide provides the requisite nitrogen and sulfur atoms for the thiazole ring formation.
-
Chlorination : Sulfuryl chloride is an effective electrophilic chlorinating agent for the active methylene position of the β-ketoester, creating the key α-chloro intermediate necessary for cyclization. The reaction is run at low temperatures to control exothermicity and prevent side reactions.
-
Cyclization : The reaction between the α-chloro-β-ketoester and thioformamide is the core thiazole-forming step. The nucleophilic sulfur of the thioformamide attacks the electrophilic carbon bearing the chlorine, followed by intramolecular condensation and dehydration to yield the aromatic thiazole ring.
-
Hydrolysis : The final step is a standard ester hydrolysis using a strong base like sodium hydroxide. This converts the ethyl ester to the desired carboxylic acid. Acidification is required to protonate the carboxylate salt and precipitate the final product.
Experimental Workflow Diagram
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology
-
Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate:
-
To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in dichloromethane (DCM, 5 mL/g) in a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool the mixture to 0°C.
-
Add sulfuryl chloride (0.95 eq) dropwise over 1-2 hours, maintaining the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloro-intermediate, which can often be used directly in the next step.
-
-
Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate:
-
Dissolve the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol (10 mL/g).
-
Add thioformamide (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography on silica gel if necessary.
-
-
Hydrolysis to this compound:
-
To a solution of ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (2.0-3.0 eq).[6]
-
Heat the mixture to 50-60°C and stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).[6]
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.[6]
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 40-50°C to afford the final product.[6]
-
Analytical Quality Control
Ensuring the purity and identity of the final compound is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity, while spectroscopic methods confirm the chemical structure.
Self-Validating HPLC Protocol
This protocol is designed to be self-validating by including system suitability parameters. The causality for choosing a reversed-phase C18 column is its excellent retention and separation capabilities for moderately polar, acidic compounds like the target molecule. A gradient elution is employed to ensure good peak shape and efficient separation from potential impurities.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
System Suitability:
-
Tailing Factor: Must be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: >2000 for the main peak.
Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for research and development purposes.[3]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a characteristic singlet for the thiazole proton and a broad singlet for the carboxylic acid proton.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group, which is a definitive indicator of its presence.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 196.
Applications in Drug Discovery and Development
The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating more complex molecules with therapeutic potential.[7] The trifluoromethyl-thiazole motif has been incorporated into compounds targeting a variety of diseases.
Logical Framework for Application
Caption: Role as a versatile building block in drug discovery pipelines.
-
As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The carboxylic acid can be coupled with various amines to generate a library of amides. The trifluoromethyl-thiazole core can occupy specific pockets in the ATP-binding site of kinases, potentially leading to potent and selective anticancer agents.[8]
-
In Anti-inflammatory Drug Design: Thiazole derivatives have shown promise as anti-inflammatory agents. The compound can be used to synthesize molecules that modulate inflammatory pathways.
-
Development of Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial drugs.[9] This building block allows for the systematic exploration of new chemical space to develop novel antibiotics or antifungal agents, addressing the growing challenge of antimicrobial resistance.
The incorporation of this specific building block is a modern medicinal chemistry strategy to enhance key drug-like properties, including metabolic stability and target affinity, ultimately aiming to produce safer and more effective medicines.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound CAS#: 900530-68-9 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
An In-depth Technical Guide to Theoretical Studies on Trifluoromethylthiazole Derivatives in Drug Discovery
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug design. The introduction of a trifluoromethyl (CF3) group to this heterocyclic system can dramatically enhance a molecule's therapeutic potential. The CF3 group is highly lipophilic and electron-withdrawing, which can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the rational design and analysis of trifluoromethylthiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols for key computational workflows.
The Strategic Role of Theoretical Studies in Drug Discovery
Theoretical studies, encompassing quantum mechanics, molecular modeling, and statistical analysis, are indispensable tools in modern drug discovery. They provide a molecular-level understanding of drug-receptor interactions, predict the activity of novel compounds, and guide the optimization of lead candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches. For trifluoromethylthiazole derivatives, these computational methods are particularly valuable for elucidating the impact of the CF3 group on the molecule's overall properties and biological activity.
A typical theoretical workflow in the context of drug discovery for trifluoromethylthiazole derivatives is illustrated below. This process is iterative, with computational predictions guiding synthetic efforts and experimental testing, the results of which then feedback to refine the computational models.
Caption: A typical workflow for in silico drug design of trifluoromethylthiazole derivatives.
Core Theoretical Methodologies
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[3][4] For trifluoromethylthiazole derivatives, DFT calculations are crucial for understanding how the electron-withdrawing nature of the CF3 group influences the electron distribution within the thiazole ring and the overall molecule. This, in turn, affects the molecule's reactivity, stability, and interaction with biological targets.[5]
Key Applications of DFT in Trifluoromethylthiazole Research:
-
Geometry Optimization: Determining the most stable 3D conformation of the molecule.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[5][6]
-
Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to identify regions prone to electrophilic or nucleophilic attack.
-
Vibrational Analysis: Predicting infrared and Raman spectra to aid in the characterization of synthesized compounds.
Experimental Protocol: DFT Calculation for a Trifluoromethylthiazole Derivative
This protocol outlines a typical DFT calculation using the Gaussian software package.
-
Molecule Building:
-
Construct the 3D structure of the trifluoromethylthiazole derivative using a molecular builder like GaussView.
-
Perform an initial geometry optimization using a fast, lower-level method (e.g., PM6 semi-empirical method).
-
-
Input File Preparation:
-
Create a Gaussian input file (.gjf or .com).
-
Specify the calculation type, level of theory, and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[3]
-
Define the molecular charge and spin multiplicity (typically 0 and 1 for a neutral, closed-shell molecule).
-
Include the optimized coordinates from the initial step.
-
-
Job Submission and Execution:
-
Submit the input file to a high-performance computing cluster for calculation.
-
Monitor the calculation for normal termination.
-
-
Analysis of Results:
-
Open the output file (.log or .out) in GaussView.
-
Verify that the geometry optimization converged (no imaginary frequencies).
-
Analyze the optimized geometry, bond lengths, and angles.
-
Visualize the HOMO, LUMO, and MEP surfaces.
-
Extract key data such as total energy, dipole moment, and orbital energies.
-
Caption: A streamlined workflow for DFT calculations on trifluoromethylthiazole derivatives.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7] This method is instrumental in virtual screening and lead optimization, allowing researchers to prioritize compounds for synthesis and biological testing. For trifluoromethylthiazole derivatives, docking studies can reveal key interactions with target proteins, such as kinases, enzymes, or receptors, and explain the structural basis for their biological activity.[1]
Key Protein Targets for Trifluoromethylthiazole Derivatives:
-
Protein Kinases: Involved in cell signaling pathways, often dysregulated in cancer.[1]
-
Tubulin: A key component of the cytoskeleton, a target for anticancer agents.[8]
-
FtsZ: A bacterial protein crucial for cell division, a target for novel antibiotics.[9]
-
DNA Gyrase: A bacterial enzyme essential for DNA replication, another important antibacterial target.[8]
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking with AutoDock Vina.[10]
-
Receptor and Ligand Preparation:
-
Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign charges using AutoDock Tools.[11]
-
Ligand: Draw the trifluoromethylthiazole derivative in a molecular editor and save it as a .pdb file. Use AutoDock Tools to assign rotatable bonds and save it as a .pdbqt file.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand.
-
Generate a grid box that encompasses the entire binding site using AutoGrid.[11]
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the receptor, ligand, and grid box files.
-
Run the docking simulation using AutoDock Vina. Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docking poses and interactions using a molecular visualization tool like PyMOL or Discovery Studio.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor.
-
Analyze the binding energies to rank and compare different derivatives.
-
| Derivative ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| TMT-01 | Tubulin (PDB: 4O2B) | -8.5 | Cys241, Leu255, Ala316 |
| TMT-02 | DNA Gyrase B (PDB: 1KZN) | -9.2 | Asp73, Asn46, Gly77 |
| TMT-03 | FtsZ (PDB: 1W5A) | -7.9 | Gly21, Val208, Asp212 |
Table 1: Example of a data summary table for molecular docking results of hypothetical trifluoromethylthiazole derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12] By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.[13]
Experimental Protocol: Building a QSAR Model
-
Data Collection:
-
Compile a dataset of trifluoromethylthiazole derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Ensure that the data is consistent and covers a significant range of activity.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors, including:
-
1D: Molecular weight, logP, number of hydrogen bond donors/acceptors.
-
2D: Topological indices, connectivity indices.
-
3D: Molecular shape indices, surface area, volume.
-
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates the descriptors with the biological activity for the training set.[12]
-
-
Model Validation:
-
Validate the predictive power of the model using the test set.
-
Assess the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).[12]
-
-
Interpretation and Application:
-
Analyze the QSAR equation to understand which descriptors have the most significant impact on activity.
-
Use the validated model to predict the activity of new trifluoromethylthiazole derivatives and guide further synthesis.
-
Caption: A comprehensive workflow for developing and applying a QSAR model.
Conclusion
Theoretical studies are a powerful and indispensable component of the modern drug discovery pipeline for trifluoromethylthiazole derivatives. DFT provides fundamental insights into their electronic properties and reactivity, molecular docking elucidates their binding modes to biological targets, and QSAR modeling enables the prediction of their biological activity. By integrating these computational approaches, researchers can accelerate the design and development of novel and more effective therapeutic agents. This guide has provided a framework and detailed protocols to empower scientists in leveraging these theoretical methods to their full potential.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Trifluoromethylthiazoles in Modern Drug Discovery
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Trifluoromethylthiazoles
The trifluoromethylthiazole scaffold has emerged as a privileged motif in medicinal chemistry, underpinning the development of novel therapeutic agents across various disease areas. The strategic incorporation of a trifluoromethyl (-CF3) group onto the thiazole ring profoundly alters the molecule's physicochemical properties. The -CF3 group is a potent electron-withdrawing moiety that enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][2][3][4] These characteristics are crucial for transforming a promising compound into a viable drug candidate.[1]
This guide focuses on the chemical behavior of a key functional handle often appended to this scaffold: the carboxylic acid group (-COOH). Understanding the reactivity of this group is paramount for researchers engaged in lead optimization, as it serves as the primary gateway for generating diverse libraries of derivatives, such as amides and esters, to probe structure-activity relationships (SAR). We will explore the electronic factors governing this reactivity and provide field-proven protocols for its most critical transformations.
Pillar 1: The Electronic Landscape - Why the -CF3 Group Dictates Reactivity
The reactivity of the carboxylic acid is not governed in isolation. It is a direct consequence of the electronic interplay between the thiazole heterocycle and the immensely powerful inductive effect of the trifluoromethyl group.
-
The Trifluoromethyl Effect: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] Its three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the thiazole ring through sigma bonds (an inductive effect). This effect is felt strongly at the carbonyl carbon of the attached carboxylic acid.
-
Thiazole's Role: The thiazole ring itself is an electron-rich aromatic system. However, the overpowering electron-withdrawing nature of the -CF3 group significantly modulates this, rendering the entire system more electron-deficient.[6]
This synergistic electronic pull dramatically increases the partial positive charge (δ+) on the carbonyl carbon of the carboxylic acid, making it an exceptionally potent electrophile. This enhanced electrophilicity is the central principle that facilitates the chemical transformations discussed below, often allowing them to proceed under milder conditions than their non-fluorinated counterparts.
Caption: Electronic effects enhancing the electrophilicity of the carbonyl carbon.
Pillar 2: Key Transformations of the Carboxylic Acid Group
The activated nature of the trifluoromethylthiazole carboxylic acid makes it a versatile substrate for several crucial synthetic operations. We will detail the most vital of these: amidation, esterification, and reduction.
Amidation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is the most frequent reaction in drug development. For trifluoromethylthiazole carboxylic acids, this transformation is highly efficient due to the enhanced electrophilicity of the carbonyl carbon. While standard peptide coupling reagents are effective, an alternative and highly robust method involves the conversion to a highly reactive acyl fluoride intermediate.[7]
This protocol is adapted from methodologies used in the synthesis of bioactive 2-trifluoromethylthiazole-5-carboxamides.[7] It is a self-validating system as the formation of the intermediate acyl fluoride is the rate-determining activation step, ensuring that the subsequent amidation is rapid and clean.
Step 1: Formation of the Acyl Fluoride
-
Reagent Preparation: In a nitrogen-purged glovebox or under an inert atmosphere, add the 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv.) to a dry reaction vessel containing anhydrous acetonitrile (MeCN).
-
Activator Addition: Add cesium fluoride (CsF, 1.5 equiv.) followed by tetramethylfluoroformamidinium hexafluorophosphate (TFFH, 1.1 equiv.).[7] The use of TFFH is advantageous as it is a solid, crystalline reagent that is easier to handle than many other fluorinating agents.[8]
-
Reaction: Stir the suspension at room temperature for 12 hours. The reaction progress can be monitored by ¹⁹F NMR, observing the shift from the -CF₃ of the starting material to the new signal of the acyl fluoride. The byproduct, N,N,N',N'-tetramethylurea, is also formed.
-
Intermediate Use: The resulting mixture, containing the acyl fluoride and tetramethylurea, is typically used directly in the next step without purification.[7]
Step 2: Amide Bond Formation
-
Amine Addition: To the crude acyl fluoride solution from Step 1, add the desired primary or secondary amine (1.2 equiv.). If the amine is a hydrochloride salt, pre-neutralize it with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Catalysis: For less reactive or sterically hindered amines, a catalytic amount of tetrabutylammonium fluoride (TBAF) can be added to facilitate the reaction.[7]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 50 °C for 12 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by standard flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.
Caption: Experimental workflow for the synthesis of thiazole carboxamides.
| Entry | Carboxylic Acid Moiety | Amine | Coupling Method | Yield (%) | Reference |
| 1 | 2-(CF₃)thiazole-5-carboxylic acid | 4-chlorobenzothiazol-2-amine | TFFH/CsF, then TBAF | >95% purity | [7] |
| 2 | 2-(CF₃)thiazole-5-carboxylic acid | 6-(CF₃)benzothiazol-2-amine | TFFH/CsF, then TBAF | >95% purity | [7] |
| 3 | Benzoic Acid | Benzylamine | TiF₄ (10 mol%) | 98% | [9] |
| 4 | Phenylacetic Acid | Morpholine | BTFFH, DIPEA | High | [8] |
Note: Entries 3 and 4 are general examples of modern amidation techniques applicable to this substrate class.
Esterification
Ester derivatives are crucial for modulating properties like solubility and cell permeability. Given the activated nature of the trifluoromethylthiazole carboxylic acid, classical Fischer esterification is highly effective.
-
Setup: Dissolve the 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude ester can be purified by flash chromatography if necessary.
Reduction to Primary Alcohols
Reduction of the carboxylic acid to the corresponding primary alcohol provides another key building block for further diversification. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride will not reduce carboxylic acids.[10]
Borane (BH₃) is an effective and selective reagent for this purpose.[10] It is typically used as a stable complex with tetrahydrofuran (BH₃·THF).
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2-3 equiv., typically 1M in THF) dropwise via a syringe. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases. This destroys any excess borane.
-
Workup: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography to yield the (2-(trifluoromethyl)thiazol-5-yl)methanol.
Conclusion and Future Outlook
The carboxylic acid group on a trifluoromethylthiazole ring is a highly activated and versatile functional handle. Its enhanced electrophilicity, a direct result of the potent electron-withdrawing -CF3 group, allows for efficient and often high-yielding transformations into amides, esters, and alcohols—the foundational derivatives for any medicinal chemistry program. The protocols described herein represent robust and validated methods for accessing these critical analogues. As the demand for metabolically stable and potent therapeutic agents grows, the strategic functionalization of the trifluoromethylthiazole core will continue to be a central theme in drug discovery, with the chemistry of its carboxylic acid group leading the way.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of intermolecular interactions on the charge transport properties of thiazole/thiophene-based oligomers with trifluoromethylphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid synthesis protocol
An Application Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a critical heterocyclic building block in modern medicinal chemistry and drug discovery. The trifluoromethyl (-CF₃) group is a highly sought-after moiety in pharmaceutical design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide details a robust and scalable three-step synthetic protocol, beginning from ethyl 4,4,4-trifluoroacetoacetate. The methodology is grounded in the principles of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core.[1][2][3] We provide a step-by-step experimental protocol, an examination of the reaction mechanism, and guidelines for product validation and safety.
Introduction and Strategic Overview
This compound is a key intermediate used in the synthesis of a wide range of biologically active compounds, including pesticides and pharmaceuticals.[4][5] Its structural framework, featuring a carboxylic acid handle and a metabolically stable trifluoromethyl group on a thiazole scaffold, makes it an ideal starting point for further chemical elaboration.
The synthetic strategy outlined herein follows a logical and efficient three-step sequence:
-
α-Chlorination: The process begins with the chlorination of ethyl 4,4,4-trifluoroacetoacetate using sulfuryl chloride to yield the key α-haloketone intermediate, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.[5][6] This intermediate is a versatile precursor for Hantzsch-type reactions.[7]
-
Hantzsch Thiazole Cyclization: The chlorinated intermediate is then reacted with a thioamide in a cyclocondensation reaction to form the thiazole ring. This step directly constructs the core heterocyclic structure, yielding the ethyl ester of the target molecule.[8][9]
-
Saponification (Hydrolysis): The final step involves the basic hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification to afford the desired this compound.[4][10]
This one-pot adaptable sequence is advantageous as it avoids the isolation of potentially unstable intermediates and generally proceeds with high efficiency and good overall yield.[5]
Caption: High-level overview of the three-step synthesis protocol.
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The core of this protocol is the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2] The reaction proceeds through a well-established mechanism involving the condensation of an α-haloketone with a thioamide.
The key mechanistic steps are:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in the α-haloketone intermediate (an S_N2 reaction).
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl group.
-
Dehydration: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
This sequence is highly reliable and provides a direct route to substituted thiazoles from simple, readily available precursors.[1]
Caption: Simplified mechanism of the Hantzsch thiazole cyclization step.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous reagents, including sulfuryl chloride and acidic/basic solutions. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part A: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (Intermediate 1)
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).
-
Charging: Charge the flask with ethyl 4,4,4-trifluoroacetoacetate (36.8 g, 0.20 mol).
-
Cooling: Begin stirring and cool the flask to -15 °C using an appropriate cooling bath (e.g., ice-salt or cryocooler).
-
Reagent Addition: Slowly add sulfuryl chloride (25.0 g, 0.185 mol) dropwise via the dropping funnel, maintaining the internal temperature between -15 °C and -10 °C. The addition should take approximately 2.5 hours.[5]
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to approximately 10 °C while continuing to stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: The crude product is typically used directly in the next step without purification to maximize yield and avoid decomposition.[5]
Part B & C: One-Pot Cyclization and Hydrolysis to Final Product
-
Solvent & Reagent Addition: To the crude intermediate from Part A, add absolute ethanol (160 mL) followed by thioacetamide (14.8 g, 0.197 mol). Note: For the title compound, thioformamide would be used; this example is based on a closely related, well-documented synthesis for the 2-methyl analog.[10]
-
Cyclization: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 10-12 hours. Monitor the formation of the thiazole ester intermediate by TLC or LC-MS.[10]
-
Hydrolysis: After cooling slightly, carefully add a solution of 15% aqueous sodium hydroxide (100 mL) to the reaction mixture. Return the mixture to reflux and stir for an additional 2-3 hours to ensure complete saponification of the ester.[10]
-
Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[5]
-
Precipitation: Dilute the remaining aqueous solution with water (200 mL). Slowly add concentrated hydrochloric acid (HCl) with stirring to adjust the pH to ~1. A solid precipitate of the carboxylic acid product will form.[5][10]
-
Isolation: Age the slurry for 2 hours with stirring to ensure complete precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the off-white solid product under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for this synthesis protocol.
| Step | Compound | Role | MW ( g/mol ) | Amount | Moles | Product | Expected Yield | Purity (HPLC) |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Starting Material | 184.11 | 36.8 g | 0.20 | Intermediate 1 | ~95% (crude) | N/A |
| 1 | Sulfuryl Chloride | Reagent | 134.97 | 25.0 g | 0.185 | - | - | - |
| 2 | Thioacetamide* | Reagent | 75.13 | 14.8 g | 0.197 | Intermediate 2 | - | - |
| 3 | Sodium Hydroxide | Reagent | 40.00 | ~15 g | 0.375 | - | - | - |
| - | Overall | - | - | - | - | Final Product | >90% | >98% |
*Note: Quantities are based on the synthesis of the 2-methyl analog, which is structurally very similar and follows the same reaction pathway.[5][10]
Product Validation and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure. The proton NMR will show a characteristic singlet for the thiazole proton at the C2 position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight (197.1351 g/mol ) and elemental composition (C₅H₂F₃NO₂S).[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product, which should typically be >98%.[5]
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for the related 2-methyl analog is in the range of 163-165 °C.[10]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]
- 7. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]
- 11. This compound [cymitquimica.com]
applications of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid in medicinal chemistry
Introduction: The Strategic Importance of the 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Moiety
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated motifs has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, increased lipophilicity, and potent electronic effects that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When integrated into a heterocyclic scaffold like thiazole, the resulting structure, This compound , emerges as a highly versatile and privileged building block in medicinal chemistry.
The thiazole ring itself is a bioisostere of various functional groups and is present in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The addition of a trifluoromethyl group at the 5-position and a carboxylic acid at the 4-position creates a molecule with a distinct electronic and steric profile, offering medicinal chemists a powerful tool to probe structure-activity relationships (SAR) and optimize lead compounds. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic and biological evaluation protocols, to empower researchers in their drug development endeavors.
Core Applications in Medicinal Chemistry
The this compound scaffold and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology.
Anticancer Activity: A Primary Focus
A significant body of research has centered on the derivatization of the this compound core to generate novel anticancer agents. The general strategy involves the formation of amide or ester linkages at the carboxylic acid position, allowing for the introduction of diverse substituents to explore and optimize interactions with specific biological targets.
Mechanism of Action: While the precise mechanisms vary depending on the specific derivative, a recurring theme is the inhibition of critical cellular processes in cancer cells. For instance, certain derivatives have been shown to act as inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives typically follows a multi-step sequence, often beginning with a Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations. A representative protocol for the synthesis of an amide derivative is provided below.
Workflow for the Synthesis of a Thiazole Carboxamide Derivative
Caption: General synthetic workflow for thiazole carboxamide derivatives.
Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis) [1]
-
To a solution of a suitable thioamide (1.0 eq.) in a polar solvent such as ethanol or isopropanol, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate.
Step 2: Hydrolysis to this compound [2][3][4][5]
-
Dissolve the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Step 3: Amide Coupling to Form the Final Derivative
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay[7][8][9][10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following table summarizes the reported anticancer activities of some exemplary derivatives of the this compound scaffold.
| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 5b | MCF-7 (Breast Cancer) | 0.48 | Tubulin Polymerization Inhibitor | [6] |
| A549 (Lung Cancer) | 0.97 | Tubulin Polymerization Inhibitor | [6] | |
| Compound 6d | MCF-7 (Breast Cancer) | >50 | Tubulin Polymerization Inhibitor | [6] |
| A549 (Lung Cancer) | >50 | Tubulin Polymerization Inhibitor | [6] | |
| Compound 6l | MCF-7 (Breast Cancer) | 1.8 | Tubulin Polymerization Inhibitor | [6] |
| A549 (Lung Cancer) | 2.5 | Tubulin Polymerization Inhibitor | [6] | |
| Thiazole-naphthalene derivatives | HCT-8 (Colon Cancer) | Moderate Activity | Not specified | [7] |
| Bel7402 (Liver Cancer) | Moderate Activity | Not specified | [7] |
Expanding Therapeutic Horizons
While oncology remains a major focus, the versatility of the thiazole scaffold suggests broader therapeutic potential for its trifluoromethylated derivatives.
Antimicrobial and Antiviral Applications
Thiazole-containing compounds have a long history as antimicrobial and antiviral agents.[8][9][10] The unique electronic properties of the this compound core could be leveraged to design novel inhibitors of microbial or viral targets. Further research is warranted to explore the activity of derivatives against a panel of pathogenic bacteria, fungi, and viruses.
Neurodegenerative Diseases
Recent studies have highlighted the potential of thiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's disease.[11][12] The ability of these compounds to modulate various targets involved in the pathophysiology of these complex disorders, including cholinesterases and protein aggregation, suggests that the this compound scaffold could serve as a starting point for the development of novel neuroprotective agents.
Conclusion and Future Perspectives
The this compound moiety represents a strategically important building block in medicinal chemistry. Its utility has been prominently demonstrated in the development of potent anticancer agents, with opportunities for further optimization and exploration of novel mechanisms of action. The detailed synthetic and biological evaluation protocols provided herein serve as a practical guide for researchers aiming to harness the potential of this versatile scaffold.
Future research should focus on expanding the therapeutic applications of this core structure beyond oncology. Systematic screening of derivative libraries against a wider range of biological targets, including those relevant to infectious and neurodegenerative diseases, is a promising avenue for discovering new therapeutic agents. Furthermore, the elucidation of detailed structure-activity relationships will continue to guide the rational design of next-generation drug candidates based on this privileged scaffold.
References
- 1. jelsciences.com [jelsciences.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid for Biological Assays
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. The specific compound, 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, combines this valuable core with a trifluoromethyl group, which can enhance binding affinity, metabolic stability, and cell permeability, and a carboxylic acid handle, which is poised for chemical modification.
Derivatization of this carboxylic acid is a critical strategy for researchers aiming to explore the structure-activity relationship (SAR), optimize pharmacokinetic properties, and develop potent and selective modulators of biological targets.[2][3] This guide provides a comprehensive overview of the rationale, key strategies, and detailed protocols for modifying this scaffold for use in biological assays.
The Rationale for Derivatization
While the parent carboxylic acid may possess some inherent biological activity, derivatization is often essential to unlock its full therapeutic potential. The primary goals of modifying the carboxylic acid group are:
-
Exploring Chemical Space for SAR: Converting the acid to a diverse library of amides or esters allows for the systematic probing of the binding pocket of a biological target. This process is fundamental to identifying key interactions that govern potency and selectivity.
-
Improving Potency and Efficacy: Fine-tuning the substituents can lead to derivatives with significantly enhanced inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) in biochemical and cell-based assays, respectively.[4]
-
Enhancing "Drug-Like" Properties: Derivatization can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for advancing a compound from an initial hit to a viable drug candidate.
-
Creating Tool Compounds: Specific derivatives can be synthesized to serve as chemical probes, for example, by incorporating fluorescent tags or biotin labels for use in pull-down or imaging assays.
Key Derivatization Strategy: Amide Bond Formation
The most versatile and widely employed strategy for derivatizing a carboxylic acid is the formation of an amide bond. This reaction is kinetically slow and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by an amine.[5] Modern peptide coupling reagents have made this transformation highly efficient and reliable.
Mechanism of Action: HATU-Mediated Amide Coupling
Among the plethora of available coupling reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective choice due to its high efficiency and fast reaction rates, even with sterically hindered or electron-deficient substrates.[6][7][8]
The mechanism proceeds in several key steps:[5][6][9]
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks HATU, forming a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.
-
Nucleophilic Attack: The desired amine attacks the activated ester, forming the thermodynamically stable amide bond and regenerating the HOAt catalyst.
// Nodes Start [label="R-COOH + R'-NH2", shape=plaintext, fontsize=12, fontcolor="#202124"]; Carboxylate [label="R-COO⁻", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; HATU [label="HATU", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; ActiveEster [label="OAt-Active Ester\n(R-CO-OAt)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Amine [label="R'-NH2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Amide [label="Amide Product\n(R-CONHR')", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Base [label="DIPEA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; HOAt [label="HOAt\n(Regenerated)", shape=plaintext, fontsize=10, fontcolor="#5F6368"];
// Edges Start -> Carboxylate [label="+ Base (DIPEA)"]; Carboxylate -> ActiveEster [label="+ HATU", arrowhead=normal]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ Amine (R'-NH2)", arrowhead=normal]; Amine -> Amide [style=invis]; ActiveEster -> TMU [style=dashed, arrowhead=open, label="releases"]; Amide -> HOAt [style=dashed, arrowhead=open, label="releases"]; } caption [label="Fig. 1: Simplified HATU Amide Coupling Workflow", shape=plaintext, fontsize=10];
Comparative Analysis of Coupling Reagents
While HATU is an excellent choice, other reagents may be considered. The selection depends on factors like cost, substrate sensitivity, and potential side reactions.[5]
| Reagent | Activator Class | Common Additive | Base | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | None (HOAt built-in) | DIPEA, TEA | High efficiency, fast, good for hindered substrates.[6][7] | Higher cost, potential for guanidinylation side reaction. |
| EDC | Carbodiimide | HOBt, NHS | None required | Water-soluble byproduct, good for bioconjugation.[5][10] | Can lead to racemization without additives, forms N-acylurea. |
| PyBOP | Phosphonium Salt | None | DIPEA, TEA | Does not cause guanidinylation, good for sterically hindered couplings. | Phosphoramide byproduct can be difficult to remove.[10] |
| DCC | Carbodiimide | HOBt, DMAP | None required | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct can be hard to remove, high potential for racemization. |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the synthesis of a representative amide derivative. Molar equivalents should be adjusted based on the specific amine used.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1.1 eq)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[8]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).[10] Stir the mixture for 5 minutes at room temperature.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing water and dilute with Ethyl Acetate.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1M HCl (2x) to remove excess DIPEA and amine.
-
Saturated aq. NaHCO₃ (2x) to remove any unreacted acid and HOAt.
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[11][12][13]
// Edges dissolve -> add_reagents -> add_base -> stir -> monitor -> quench -> wash -> dry -> purify -> characterize; } caption [label="Fig. 2: General Experimental Workflow for Amide Coupling", shape=plaintext, fontsize=10];
Application in Biological Assays
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity.
Protocol 2: Preparation of Compounds for In Vitro Assays
Accurate compound handling is crucial for obtaining reliable and reproducible data.[4]
-
Stock Solution Preparation:
-
Accurately weigh ~1-5 mg of the purified derivative into a clean vial.
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, typically 10-50 mM. Ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.
-
-
Serial Dilutions:
-
On the day of the assay, thaw a stock aliquot.
-
Perform serial dilutions in 100% DMSO to create a concentration range (e.g., a 10-point, 3-fold dilution series). This is the "compound plate."
-
For the final step, dilute the DMSO compound plate into the appropriate assay buffer or cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Example Assay: Cell-Based Viability/Cytotoxicity Assay
This protocol provides a general framework for screening derivatives for anticancer activity.[11][14]
-
Cell Seeding: Plate cancer cells in a 96-well or 384-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add the serially diluted compounds (prepared as above) to the wells. Include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for a set period (e.g., 48-72 hours) at 37 °C in a humidified CO₂ incubator.
-
Viability Readout: Measure cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each derivative.
-
Interpreting the Data: Building a Structure-Activity Relationship (SAR)
The goal of screening the derivatives is to establish an SAR. By comparing the IC₅₀ values, researchers can deduce which chemical modifications lead to improved activity.
Hypothetical SAR Data Table:
| Compound ID | R-Group (Amine) | IC₅₀ (µM) vs. Target Cell Line | Notes |
| Parent Acid | -OH | > 50 | Inactive starting point. |
| Derivative 1 | Benzylamine | 15.2 | Introduction of a simple aromatic group confers moderate activity. |
| Derivative 2 | 4-Fluorobenzylamine | 5.1 | Addition of an electron-withdrawing group improves potency. |
| Derivative 3 | 4-Methoxybenzylamine | 25.8 | Electron-donating group is detrimental to activity. |
| Derivative 4 | Cyclohexylmethanamine | 8.9 | A non-aromatic, lipophilic group is well-tolerated. |
| Derivative 5 | Morpholine | 45.1 | A polar, heterocyclic amine reduces activity, possibly due to poor cell penetration. |
This hypothetical data suggests that an aromatic ring with electron-withdrawing properties at the para-position is favorable for activity, guiding the next round of synthesis and optimization.
Conclusion
The derivatization of this compound via strategies like amide coupling is a powerful and essential methodology in modern drug discovery. By leveraging robust chemical protocols, such as HATU-mediated coupling, and systematic biological evaluation, researchers can efficiently explore the chemical space around this privileged scaffold. This iterative process of synthesis and testing is fundamental to identifying novel, potent, and drug-like candidates for a wide range of therapeutic targets.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. growingscience.com [growingscience.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Coupling with 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Heterocycle
The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. The formation of this linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[1] While numerous protocols exist for this transformation, the specific nature of the substrates can present significant challenges. This is particularly true for heteroaromatic carboxylic acids bearing strongly electron-withdrawing substituents, such as 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.
The trifluoromethyl group at the 5-position of the thiazole ring significantly reduces the electron density of the aromatic system. This electronic deficit deactivates the carboxylic acid, making it less susceptible to activation by common coupling reagents.[2] Consequently, standard amide coupling conditions that are effective for simpler carboxylic acids may result in low yields, slow reaction times, or even complete failure when applied to this substrate.[2] Furthermore, the steric hindrance around the carboxylic acid can also impede the approach of the amine nucleophile.[3]
This application note provides a comprehensive guide to successfully performing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed, step-by-step protocols, and provide troubleshooting advice to overcome the inherent challenges associated with this electron-deficient substrate.
Understanding the Mechanistic Hurdles and Strategic Solutions
The primary challenge in the amide coupling of this compound lies in the initial activation of the carboxyl group. The electron-withdrawing nature of the trifluoromethylated thiazole ring diminishes the nucleophilicity of the carboxylate, making the formation of the activated intermediate less favorable.[2] To overcome this, more potent coupling reagents or specific additives are often necessary to generate a sufficiently reactive electrophile that can be readily attacked by the amine.
Here, we present two robust protocols that have proven effective for the coupling of challenging carboxylic acids, including those with electron-deficient aromatic systems.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its high efficiency and rapid reaction kinetics, particularly in challenging cases.[4] The mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
In a separate flask, prepare a solution of HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Slowly add the HATU/DIPEA solution to the carboxylic acid/amine mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[4]
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the HATU-Mediated Amide Coupling Workflow:
References
Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Abstract: This document provides a detailed protocol and theoretical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This compound, incorporating both a trifluoromethyl group and a thiazole heterocycle, is representative of motifs commonly found in modern pharmaceutical and agrochemical development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation to ensure high-quality, reproducible results.
Introduction and Theoretical Foundation
The structural elucidation of novel chemical entities is a cornerstone of chemical research and development. This compound presents a unique analytical challenge due to the confluence of several key functional groups: an acidic proton, an aromatic system, and a strongly electron-withdrawing trifluoromethyl group. Understanding the influence of these groups on the ¹H NMR spectrum is critical for accurate characterization.
Molecular Structure and Proton Environments
The molecule contains two distinct proton environments that are observable by ¹H NMR:
-
H-2 Proton: The single proton attached to the C-2 position of the thiazole ring.
-
Carboxylic Acid Proton: The labile proton of the -COOH group.
The strong electron-withdrawing inductive effects of the adjacent trifluoromethyl (-CF3) and carboxylic acid groups are expected to significantly deshield the H-2 proton, shifting its resonance substantially downfield. The thiazole ring itself is an electron-deficient aromatic system, which also contributes to the deshielding of its protons[1]. The carboxylic acid proton is anticipated to appear at a characteristic downfield position, highly sensitive to solvent, concentration, and hydrogen bonding.[2][3]
Caption: Molecular structure of this compound.
Predicted Chemical Shifts
Based on established principles, the expected chemical shifts (δ) are summarized below. The electron-withdrawing nature of the trifluoromethyl group is a dominant factor in deshielding adjacent protons.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Key Influences |
| Carboxylic Acid (-H OOC) | 10.0 - 13.0 | Broad Singlet (br s) | Highly deshielded due to electronegative oxygens and anisotropy. Signal is often broad due to hydrogen bonding and chemical exchange.[5][6] |
| Thiazole Ring (H -2) | > 9.0 | Singlet (s) | Located on an electron-deficient aromatic ring and strongly deshielded by the adjacent electron-withdrawing -COOH and -CF₃ groups.[1][7] |
Detailed Experimental Protocols
Adherence to a meticulous experimental protocol is paramount for obtaining high-resolution, artifact-free spectra.
Materials and Reagents
-
This compound (Purity ≥95%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.5 atom % D
-
Deuterium oxide (D₂O), ≥99.9 atom % D
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Glass Pasteur pipettes
-
Glass wool
-
Analytical balance
-
Volumetric glassware
Rationale for Solvent Selection
DMSO-d₆ is the recommended solvent for this analysis. The choice is justified by several factors:
-
Solubility: Carboxylic acids, particularly complex ones, often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃). DMSO is a highly polar aprotic solvent capable of effectively dissolving the analyte.
-
Hydrogen Bonding: In CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which can lead to very broad and sometimes unobservable -COOH proton signals.[8] DMSO acts as a hydrogen bond acceptor, disrupting this dimerization and typically yielding a sharper, more distinct -COOH signal.
-
Chemical Shift Range: DMSO-d₆ has a wide liquid range and its residual proton signal (~2.50 ppm) does not interfere with the expected signals of the analyte.
Protocol 1: Standard Sample Preparation
This protocol outlines the standard procedure for preparing the sample for ¹H NMR acquisition.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11][12] Vortex or gently agitate the vial until the solid is completely dissolved.
-
Filtration (Critical Step): To ensure high magnetic field homogeneity and sharp spectral lines, the solution must be free of particulate matter. Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean NMR tube.[9]
-
Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm, corresponding to the optimal volume for most modern spectrometers.[9][10]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Experimental workflow for ¹H NMR analysis and validation.
Protocol 2: D₂O Exchange for Signal Confirmation
The D₂O exchange is a definitive test to confirm the identity of the acidic carboxylic acid proton.[3][5]
-
Initial Spectrum: Acquire the standard ¹H NMR spectrum as described above.
-
D₂O Addition: Carefully uncap the NMR tube and add one drop of D₂O.
-
Mixing: Recap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquisition: Immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: The signal corresponding to the carboxylic acid proton (-COOH) will disappear or be significantly attenuated due to the rapid exchange of the proton for deuterium.
NMR Acquisition and Data Processing
Suggested Acquisition Parameters (400 MHz Spectrometer)
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or equivalent | Standard 30° pulse for quantitative analysis. |
| Spectral Width | 16 ppm (0-16 ppm) | Ensures all signals, especially the downfield -COOH proton, are captured. |
| Number of Scans (NS) | 16-64 | Provides adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons between scans. |
| Acquisition Time (AQ) | ~3-4 seconds | Ensures good digital resolution. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing and Referencing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
Interpretation of a Representative Spectrum
An ideal ¹H NMR spectrum of this compound in DMSO-d₆ will exhibit:
-
A broad singlet between δ 10.0-13.0 ppm: This is the carboxylic acid proton. Its disappearance after D₂O exchange confirms this assignment.[2][5]
-
A sharp singlet above δ 9.0 ppm: This corresponds to the H-2 proton on the thiazole ring. Its singlet multiplicity confirms the absence of adjacent proton coupling partners.
-
Residual Solvent Peak: A quintet at δ 2.50 ppm (DMSO-d₅).
-
Water Peak: A broad signal typically around δ 3.33 ppm in DMSO-d₆, arising from trace moisture in the sample or solvent.
Troubleshooting: If the carboxylic acid peak is excessively broad or not visible, it may indicate the presence of water or insufficient sample concentration. Ensure the use of high-purity, dry solvent and an adequate amount of analyte.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
mass spectrometry of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Novel Thiazole Derivatives
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,3-thiazole ring, particularly when functionalized with a trifluoromethyl group, is a privileged scaffold. The trifluoromethyl (CF₃) group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. This compound (C₅H₂F₃NO₂S) is a key building block in the synthesis of such pharmacologically active molecules.[1] Its precise characterization is therefore not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of potential new medicines.
Mass spectrometry (MS) stands as an indispensable analytical tool in this context, offering unparalleled sensitivity and specificity for molecular identification, structural elucidation, and quantification.[2] This guide provides a detailed examination of the mass spectrometric behavior of this compound, presenting robust protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of ionization and fragmentation, to equip the user with a comprehensive understanding of the molecule's gas-phase chemistry.
Analyte Profile: Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₂F₃NO₂S | [3] |
| Molecular Weight | 197.1351 g/mol | [3] |
| Exact Mass (Monoisotopic) | 196.9758 g/mol | [4] |
| CAS Number | 900530-68-9 | [3] |
| Structure | ||
| This compound |
Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a molecule of this nature—possessing both acidic (carboxylic acid) and weakly basic (thiazole ring) functionalities—Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.[2][5] LC provides the necessary separation from complex matrices, while ESI offers a soft ionization technique ideal for preventing premature fragmentation and preserving the molecular ion.[6] Tandem MS (MS/MS) allows for selective fragmentation, generating a structural fingerprint that confirms identity and enables highly sensitive quantification.
Workflow Overview
The analytical process follows a logical sequence from sample preparation to data acquisition and interpretation. This workflow is designed to ensure reproducibility and minimize matrix effects.[7]
Caption: High-level workflow for LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
The goal of sample preparation is to solubilize the analyte in a solvent compatible with the LC-MS system while minimizing contaminants that can cause ion suppression or instrument fouling.[2][8]
Materials:
-
This compound standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ultrapure Water
-
Formic Acid (LC-MS Grade)
-
2 mL polypropylene vials
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol. Vortex thoroughly to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.
-
Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of 50:50 (v/v) acetonitrile:water.
-
Working Standards (e.g., 1-1000 ng/mL): Prepare a calibration curve by serially diluting the intermediate solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures solvent matching with the LC run start, leading to better peak shape.
-
Rationale: Using the initial mobile phase as the diluent for the final working standards is a critical step to prevent peak distortion or splitting that can occur from injecting a sample in a solvent significantly stronger than the mobile phase.[5]
-
Protocol 2: LC-MS/MS Method Parameters
This protocol is optimized for a standard tandem quadrupole or Q-TOF mass spectrometer. The carboxylic acid moiety makes the molecule highly amenable to negative ion mode ESI, which typically provides the highest sensitivity due to facile deprotonation.[9][10]
A. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and improves ionization efficiency.[11][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 min | A generic gradient suitable for initial method development. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
B. Mass Spectrometry (MS) Conditions
| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Optimal for polar, non-volatile molecules.[6] |
| Polarity | Negative | Positive | Negative mode is preferred for the acidic proton; positive mode targets the thiazole ring nitrogens/sulfur. |
| Capillary Voltage | 3.0 kV | 3.5 kV | Standard voltage range to generate a stable electrospray. |
| Source Temp. | 350 °C | 350 °C | Aids in desolvation of droplets.[13] |
| Drying Gas Flow | 10 L/min (Nitrogen) | 10 L/min (Nitrogen) | Removes solvent from the ESI plume. |
| Nebulizer Gas | 35 psi (Nitrogen) | 35 psi (Nitrogen) | Assists in droplet formation. |
| Scan Type | MRM (Multiple Reaction Monitoring) or Full Scan/dd-MS2 | MRM or Full Scan/dd-MS2 | MRM for quantification; Full Scan/dd-MS2 for identification and structural work. |
| Precursor Ion (m/z) | 196.98 ([M-H]⁻) | 198.00 ([M+H]⁺) | Corresponds to the deprotonated and protonated molecule, respectively. |
Expected Results: Mass Spectra and Fragmentation Pathways
The power of MS/MS lies in the predictable fragmentation of the precursor ion into product ions upon collision-induced dissociation (CID).[14] This fragmentation pattern serves as a highly specific identifier for the molecule.
Negative Ion Mode (ESI-) Fragmentation
In negative mode, the precursor is the deprotonated molecule, [M-H]⁻, at m/z 196.98. The most energetically favorable fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion, a classic fragmentation pathway for carboxylic acids.[15]
Caption: Proposed fragmentation of [M-H]⁻ ion.
Positive Ion Mode (ESI+) Fragmentation
In positive mode, the protonated molecule, [M+H]⁺, at m/z 198.00 is the precursor. The fragmentation is more complex, potentially involving losses of water (H₂O), carbon monoxide (CO), or cleavage of the thiazole ring. The trifluoromethyl group is a stable moiety and its loss is less common but possible at higher collision energies.[16]
Caption: Proposed fragmentation pathways of [M+H]⁺ ion.
Summary of Key Mass Transitions for MRM
For quantitative analysis, specific precursor-to-product ion transitions are monitored. This highly selective approach, known as Multiple Reaction Monitoring (MRM), minimizes background noise and maximizes sensitivity.
| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use |
| Negative | 196.98 | 152.98 | CO₂ | Quantifier (Primary) |
| Negative | 196.98 | TBD | TBD | Qualifier |
| Positive | 198.00 | 179.99 | H₂O | Quantifier/Qualifier |
| Positive | 198.00 | 170.00 | CO | Qualifier |
Note: A qualifier ion transition is used to confirm the identity of the analyte. The most intense, stable product ion is typically chosen as the quantifier.
Conclusion and Best Practices
This application note provides a comprehensive framework for the robust analysis of this compound using LC-MS/MS. The presented protocols, grounded in the fundamental principles of mass spectrometry and chromatography, serve as a validated starting point for method development. For optimal results, a systematic approach to optimizing MS source parameters and collision energies for your specific instrument is highly recommended. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for achieving high-precision quantitative results, especially when dealing with complex biological or environmental matrices. By understanding the causality behind each parameter, researchers can confidently adapt and validate this methodology for their specific research and development needs.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. This compound [cymitquimica.com]
- 4. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylate | C5HF3NO2S- | CID 28875572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. tecan.com [tecan.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
biological screening of a 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid library
Title: A Comprehensive Guide to the Biological Screening of a 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Library for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The this compound scaffold is a privileged structure in medicinal chemistry, combining the metabolic stability offered by the trifluoromethyl group with the versatile interaction potential of the thiazole ring and the carboxylic acid handle. This application note provides a detailed, experience-driven guide for the systematic biological screening of compound libraries derived from this core scaffold. We outline a comprehensive screening cascade, from initial high-throughput screening (HTS) to hit validation and preliminary mechanism of action studies. This document provides not only step-by-step protocols for key assays but also explains the scientific rationale behind experimental design, data analysis, and decision-making to guide the successful identification of promising lead compounds.
Rationale and Library Design Considerations
The thiazole ring is a common heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions. The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The carboxylic acid functional group serves as a critical anchor for target engagement and provides a convenient synthetic handle for library diversification, allowing for the creation of a wide array of amide or ester derivatives. A well-designed library based on this scaffold should explore chemical diversity by varying the substituents coupled to the carboxylic acid, thereby probing the target's binding pocket for favorable interactions.
The Drug Discovery Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage process designed to systematically identify and validate promising compounds while eliminating false positives.[1] The overall process follows a logical path from a large-scale primary screen to progressively more detailed studies on a smaller number of compounds.[2] This "funnel" approach ensures that resources are focused on the most promising candidates.[2][3]
Caption: The Drug Discovery Screening Cascade.
Primary Screening Protocol: High-Throughput Kinase Inhibition Assay
Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[4][5] This protocol describes a universal, fluorescence-based assay that measures the activity of a generic protein kinase by detecting the production of ADP. It is designed for HTS in a 384-well format to maximize throughput and minimize reagent consumption.[1]
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP²)
-
This compound library compounds (10 mM in DMSO)
-
Staurosporine (positive control inhibitor, 10 mM in DMSO)
-
DMSO (negative control)
-
White, opaque 384-well microplates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multimode plate reader with luminescence or fluorescence detection capabilities
Protocol:
-
Compound Plate Preparation: Prepare a source plate containing the compound library, positive control (Staurosporine), and negative control (DMSO).
-
Dispensing Compounds: Using an acoustic liquid handler, dispense 50 nL of each compound from the source plate into the corresponding wells of the 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 50 µL final reaction volume).
-
Enzyme & Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer. Dispense 25 µL of this mix into each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiating the Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stopping the Reaction & Detection: Add the ADP detection reagent according to the manufacturer's protocol. This step typically stops the kinase reaction and initiates a coupled reaction that generates a fluorescent or luminescent signal proportional to the amount of ADP produced.
-
Signal Readout: Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature), then read the plate on a multimode plate reader.
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5] Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
Caption: Example HTS plate layout with controls.
Hit Confirmation and Validation Protocols
Rationale: Primary HTS hits must be rigorously validated to confirm their activity and rule out false positives arising from assay interference or compound instability.[6] This involves re-testing the original compound and determining its potency through dose-response analysis.
Protocol 4.1: Dose-Response and IC50 Determination
-
Compound Preparation: Obtain a fresh, dry sample of the hit compound. Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound stock in DMSO. This will generate a wide range of concentrations to test (e.g., 50 µM to 2.5 nM final assay concentration).
-
Assay Performance: Perform the same kinase assay described in Section 3, but instead of a single concentration, test each concentration of the dilution series in triplicate.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal inhibitory effect).
-
Example Data Presentation:
| Compound ID | HTS % Inhibition @ 10µM | Confirmed IC50 (nM) |
| TX-001 | 95.2% | 75.3 |
| TX-002 | 88.1% | 210.6 |
| TX-003 | 55.4% | 1,500 |
| TX-004 | 91.5% | >10,000 (Inactive) |
Protocol 4.2: Orthogonal Assay Confirmation
Rationale: An orthogonal assay uses a different detection technology to confirm the hit's activity.[7] This ensures the observed inhibition is not an artifact of the primary assay format (e.g., compound auto-fluorescence). For a kinase inhibitor, a label-free binding assay like Surface Plasmon Resonance (SPR) is an excellent orthogonal method.
-
SPR System Preparation: Immobilize the purified kinase protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of the validated hit compound over the chip surface.
-
Binding Measurement: The SPR instrument measures changes in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized kinase.
-
Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), a direct measure of binding affinity, is calculated as kd/ka. A confirmed hit should show concentration-dependent binding to the target kinase.
Secondary Screening: Selectivity and Mechanism of Action
Rationale: A validated hit is not yet a lead. Its selectivity and mechanism of action (MoA) must be characterized.[8][9] An ideal drug candidate is highly selective for its intended target to minimize off-target side effects.[8] Understanding how the compound inhibits the enzyme guides future optimization efforts.
Protocol 5.1: Kinase Selectivity Profiling
-
Select a Kinase Panel: Choose a panel of kinases that are relevant to the therapeutic area and structurally related to the primary target. Commercial services offer screening against hundreds of kinases.
-
Screening: Test the validated hit compound (typically at one or two fixed concentrations, e.g., 1 µM and 10 µM) against the entire panel using a standardized activity assay.
-
Data Analysis: The results are typically presented as the percent inhibition for each kinase at the tested concentration. Strong inhibition of kinases other than the intended target indicates a lack of selectivity.
Initial Mechanism of Action (MoA) Studies
Rationale: To understand if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (ATP), the IC50 of the inhibitor is determined at varying concentrations of ATP.
-
Experimental Setup: Perform the dose-response kinase assay (Protocol 4.1) multiple times. In each experiment, use a different, fixed concentration of ATP (e.g., 0.2x Km, 1x Km, 5x Km, and 10x Km for ATP).
-
Data Analysis:
-
Determine the IC50 value for the inhibitor at each ATP concentration.
-
Competitive Inhibitor: The apparent IC50 value will increase as the ATP concentration increases.
-
Non-competitive Inhibitor: The IC50 value will remain constant regardless of the ATP concentration.
-
Uncompetitive Inhibitor: The apparent IC50 value will decrease as the ATP concentration increases.
-
Caption: Competitive vs. Non-competitive Inhibition.
Conclusion: The Path from Hit to Lead
The protocols and strategies outlined in this document provide a robust framework for the biological screening of a this compound library. A compound that has been confirmed in a primary assay, validated in an orthogonal assay, demonstrated potency with a clear dose-response, and shows a favorable selectivity profile can be classified as a "validated lead." This lead compound then serves as the starting point for the next phase of drug discovery: lead optimization.[2][10] In this subsequent stage, medicinal chemists will synthesize analogs of the lead to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with the ultimate goal of identifying a clinical candidate.[11]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Hit to lead - Wikipedia [en.wikipedia.org]
- 3. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
The Emergence of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: A Versatile Scaffold for Novel Inhibitor Discovery
Introduction: The Strategic Advantage of the Trifluoromethyl-Thiazole Scaffold
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid core has emerged as a particularly promising scaffold. Its unique combination of a trifluoromethyl group, a thiazole ring, and a carboxylic acid moiety provides a strategic foundation for designing potent and selective inhibitors against a range of biological targets.
The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse non-covalent interactions.[1][2] The introduction of a trifluoromethyl group at the 5-position significantly modulates the scaffold's physicochemical properties. This electron-withdrawing group can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, while also potentially engaging in specific interactions with the target protein.[3] The carboxylic acid at the 4-position serves as a critical anchor for binding to target proteins, often forming key hydrogen bonds or ionic interactions within the active site.[4] However, this group can also be strategically modified or replaced with bioisosteres to fine-tune the pharmacokinetic profile of the resulting inhibitors.[4]
This guide provides a comprehensive overview of the application of the this compound scaffold in inhibitor design. We will delve into the strategic considerations for inhibitor development, provide detailed protocols for synthesis and biological evaluation, and present a case study to illustrate the potential of this versatile chemical starting point.
Inhibitor Design and Synthesis Strategy
The design of potent and selective inhibitors based on the this compound scaffold necessitates a multi-faceted approach, integrating computational modeling with a deep understanding of structure-activity relationships (SAR). The general strategy involves the derivatization of the core scaffold at key positions to optimize target engagement and pharmacokinetic properties.
A primary avenue for derivatization is the conversion of the carboxylic acid to an amide. This transformation allows for the introduction of a wide array of substituents, enabling the exploration of chemical space to identify optimal interactions with the target protein. The general synthetic scheme for such derivatives is outlined below.
Caption: General synthetic workflow for amide derivatives.
Protocol 1: Synthesis of a Representative Amide-based Inhibitor
This protocol describes the synthesis of a hypothetical inhibitor, "Inhibitor-X," derived from the core scaffold.
1. Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester intermediate.
2. Amide Coupling:
-
To the solution containing the activated ester, add the desired primary or secondary amine (1.2 eq).
-
Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.
Biological Evaluation: From Target Engagement to Cellular Efficacy
The comprehensive evaluation of newly synthesized inhibitors is a critical step in the drug discovery pipeline. This process typically begins with in vitro biochemical assays to determine the potency and selectivity of the compounds against the purified target protein, followed by cell-based assays to assess their efficacy in a more physiologically relevant context.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.[5]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the serially diluted inhibitor (or DMSO for control), and the purified enzyme.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.[6]
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro enzyme inhibition assay.
Protocol 3: Cell-Based Assay for Target Engagement
Cell-based assays are essential for confirming that an inhibitor can penetrate the cell membrane and engage its target in a cellular environment.[7]
Materials:
-
Relevant cell line expressing the target protein
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plate
-
Reagents for a target engagement assay (e.g., cellular thermal shift assay (CETSA) reagents, NanoBRET™ reagents)
-
Appropriate detection instrumentation
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period.
-
Perform the target engagement assay according to the manufacturer's protocol. This may involve measuring the thermal stability of the target protein or detecting bioluminescence resonance energy transfer (BRET).
-
Analyze the data to determine the cellular EC50 value, which represents the concentration of the inhibitor required to achieve 50% target engagement in cells.
Case Study: Development of a Hypothetical Kinase Inhibitor
To illustrate the application of the this compound scaffold, we present a hypothetical case study focused on the development of an inhibitor for a protein kinase implicated in cancer.
A series of amide derivatives were synthesized and evaluated for their inhibitory activity against the target kinase and their anti-proliferative effects in a cancer cell line.
| Compound | R-group on Amide | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| Scaffold | - | >10,000 | >50 |
| Inhibitor-1 | Phenyl | 5,200 | 25.1 |
| Inhibitor-2 | 4-Fluorophenyl | 1,800 | 10.5 |
| Inhibitor-3 | 3,4-Dichlorophenyl | 250 | 1.2 |
| Inhibitor-4 | 4-Methoxyphenyl | 8,900 | 35.8 |
The structure-activity relationship (SAR) from this hypothetical data suggests that electron-withdrawing substituents on the phenyl ring of the amide enhance the inhibitory potency.[8] The improved cellular activity of the more potent biochemical inhibitors indicates good cell permeability.
Caption: Hypothetical kinase signaling pathway targeted by a thiazole-based inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel inhibitors with therapeutic potential. Its inherent properties, combined with the potential for diverse chemical modifications, provide a rich platform for medicinal chemists to explore. The protocols and strategies outlined in this guide offer a framework for the rational design, synthesis, and evaluation of inhibitors derived from this promising scaffold. Future work in this area will likely focus on expanding the diversity of chemical modifications, exploring a wider range of biological targets, and employing advanced computational and experimental techniques to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will explore common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The synthesis of fluorinated heterocyclic compounds like this compound is crucial in medicinal chemistry and agrochemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability.[1] The primary route to this scaffold often involves a variation of the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[2][3] This guide focuses on a common three-step sequence: chlorination of a β-ketoester, cyclization with a thioamide, and subsequent hydrolysis to the target carboxylic acid.[4]
Troubleshooting & FAQs
Q1: My overall yield for the three-step synthesis is consistently low (<40%). What are the most common areas for yield loss and how can I address them?
Low overall yield is a frequent issue that can stem from suboptimal conditions in any of the three main steps. A systematic approach is the most effective way to diagnose the problem.[5]
Potential Causes & Solutions:
-
Purity of Starting Materials: The quality of your initial reagents is paramount. Impurities in ethyl 4,4,4-trifluoroacetoacetate or thioacetamide can introduce competing side reactions.[5]
-
Actionable Advice: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify the ethyl 4,4,4-trifluoroacetoacetate by distillation. Ensure thioacetamide is dry and stored properly.
-
-
Inefficient Chlorination: The first step, the α-chlorination of the β-ketoester, is critical. Incomplete reaction leaves starting material that will not cyclize, while over-chlorination or side reactions can reduce the availability of the desired α-chloro intermediate.
-
Actionable Advice: Maintain a low reaction temperature (-15 °C to -10 °C) during the dropwise addition of sulfuryl chloride.[4] Monitor the reaction closely by TLC or GC-MS to ensure full consumption of the starting material without the formation of significant byproducts. Quench the reaction promptly once complete.
-
-
Suboptimal Cyclization (Hantzsch Reaction): This is often the most significant point of yield loss. The reaction involves the condensation of the α-chloro intermediate with thioacetamide.[6]
-
Actionable Advice:
-
Temperature Control: While the Hantzsch synthesis often requires heat, excessive temperatures can lead to polymerization and tar formation.[7] A reflux in a solvent like ethanol is typical. Experiment with temperatures ranging from 60 °C to the reflux temperature of your chosen solvent.
-
Solvent Choice: The polarity and protic nature of the solvent can influence reaction rates.[8] Ethanol is a common choice, but other solvents like methanol or DMF can be explored.[6][9]
-
Reaction Time: Monitor the reaction progress to avoid product degradation over extended periods.[10]
-
-
-
Losses During Hydrolysis & Workup: The final saponification step can be inefficient or lead to product degradation if conditions are too harsh. The acidic product can also be lost during aqueous workup if the pH is not carefully controlled.
-
Actionable Advice: Use a milder base like lithium hydroxide (LiOH) or conduct the reaction at a moderate temperature (e.g., 40-50 °C) with sodium hydroxide.[11][12] During workup, acidify the aqueous layer slowly with cooling to a pH of 1-2 to ensure complete precipitation of the carboxylic acid before filtration.[12] Wash the filtered solid with cold water to remove inorganic salts and then with a non-polar solvent like dichloromethane or hexane to remove organic impurities.[12]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Q2: During the Hantzsch cyclization step, my reaction mixture turns dark and forms a significant amount of tar. What is causing this and how can it be prevented?
Tar formation is a common problem in reactions that involve heating and/or acidic conditions, which can be generated in situ during the Hantzsch synthesis (loss of HX).[6][7]
Primary Causes:
-
Self-Condensation/Polymerization: The highly reactive α-chloro-β-ketoester intermediate can undergo self-condensation, especially at elevated temperatures.
-
Decomposition of Thioacetamide: Thioacetamide is not exceptionally stable and can decompose upon prolonged heating, contributing to the formation of complex, insoluble byproducts.
-
Excessive Temperature: Running the reaction at too high a temperature accelerates decomposition and side reactions more than the desired cyclization.
Preventative Measures:
-
Gradual Temperature Increase: Instead of heating to reflux immediately, try a more gradual approach. Heat the reaction to 60 °C and monitor for product formation. If the reaction is sluggish, slowly increase the temperature.
-
Use of a Mild Base: The addition of a non-nucleophilic, mild base like sodium acetate or pyridine (in stoichiometric amounts) can neutralize the HCl or HBr formed during the reaction, preventing acid-catalyzed polymerization.[8]
-
Ensure Efficient Mixing: Inadequate stirring can create localized "hot spots" where reactants concentrate and decompose. Use vigorous mechanical stirring, especially for larger-scale reactions.[5]
-
Controlled Addition: Add the α-chloro-β-ketoester solution dropwise to a heated solution of thioacetamide in the reaction solvent. This keeps the concentration of the reactive intermediate low at any given time, favoring the bimolecular reaction over self-condensation.
Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is either incomplete or seems to cause degradation of the thiazole ring. What is a reliable protocol?
Hydrolysis of the ester is a delicate balance. You need conditions strong enough to cleave the ester but mild enough to avoid cleaving the thiazole ring or causing decarboxylation.
Mechanistic Insight: The thiazole ring, while aromatic, can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening. Furthermore, the electron-withdrawing trifluoromethyl group can influence the stability of the ring system.
Optimized Hydrolysis Protocol:
This protocol is based on conditions reported for similar thiazole carboxylic acids.[12]
-
Setup: In a round-bottom flask, dissolve the crude ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).
-
Base Addition: In a separate flask, prepare a solution of sodium hydroxide (2.0-2.5 eq) in water. Add this aqueous solution to the ethanolic solution of the ester while stirring.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for 1.5-3 hours.[12] Monitor the disappearance of the starting material by TLC (a 3:1 Hexane:Ethyl Acetate system usually works well for the ester).
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is 1-2. A white or off-white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts, followed by a wash with a small amount of cold dichloromethane to remove non-polar impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature (<50 °C) to a constant weight. An 85% yield for this step has been reported.[12]
Key Synthesis Parameters & Expected Outcomes
The following table summarizes typical reaction conditions for the multi-step synthesis of this compound, providing a benchmark for your experiments.[4]
| Step | Reactants | Key Reagents/Solvents | Temperature | Typical Time | Expected Yield |
| 1. Chlorination | Ethyl 4,4,4-trifluoroacetoacetate | Sulfuryl Chloride | -15 °C to 10 °C | ~3-4 hours | >90% (crude) |
| 2. Cyclization | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, Thioacetamide | Ethanol | Reflux (~78 °C) | 2-6 hours | 60-75% |
| 3. Hydrolysis | Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | NaOH (aq), Ethanol | 50-60 °C | 1.5-3 hours | 80-90% |
Visualizing the Core Reaction: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry. Understanding the mechanism helps in troubleshooting side reactions.[2][13] The process involves an initial SN2 reaction, followed by cyclization and dehydration.
Caption: A simplified overview of the Hantzsch reaction pathway.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Page loading... [guidechem.com]
- 12. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods for its purification from common reaction byproducts. The trifluoromethyl group imparts unique electronic properties and potential purification challenges, which this guide will address in detail.
Introduction to Purification Challenges
The synthesis of this compound typically culminates in the hydrolysis of its corresponding ester precursor, most commonly the ethyl ester. The primary purification challenge, therefore, lies in the efficient removal of the unreacted, neutral ester from the desired acidic product. Other potential impurities may include residual reagents from the upstream Hantzsch thiazole synthesis. The strategies outlined below leverage the distinct physicochemical properties of the target molecule to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: My final product is an oil or a sticky solid, and NMR analysis shows the presence of the ethyl ester. How can I remove it?
A1: This is the most common impurity issue, arising from incomplete hydrolysis of the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate precursor. The most effective method to remove this neutral byproduct is through a pH-driven liquid-liquid extraction. The carboxylic acid is acidic (predicted pKa ≈ 2.57) and can be selectively deprotonated with a mild base to form a water-soluble carboxylate salt.[1] The neutral ester will remain in the organic phase.
A detailed protocol for this acid-base extraction is provided in the Protocols section below. This method is highly effective for separating acidic products from neutral or basic impurities.
Q2: After acid-base extraction and precipitation, my product still has a yellowish tint. What could be the cause and how can I improve its appearance?
A2: A persistent color may indicate the presence of colored impurities from the starting materials or side reactions. If the purity is otherwise high by HPLC or NMR, a recrystallization or a charcoal treatment can be performed.
-
Recrystallization: For compounds of this class, polar protic solvents are often a good starting point. A detailed recrystallization protocol is provided below.
-
Charcoal Treatment: If recrystallization alone does not remove the color, you can add a small amount of activated charcoal to the hot, dissolved solution before the filtration step in the recrystallization protocol. Use charcoal sparingly as it can adsorb your product, leading to yield loss.
Q3: I am struggling to find a suitable solvent system for recrystallizing my product. What do you recommend?
A3: Selecting an appropriate recrystallization solvent requires some experimentation. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polar, crystalline compounds like this carboxylic acid, consider the following single or mixed solvent systems:
| Solvent System | Rationale |
| Ethanol/Water | Dissolve in a minimum amount of hot ethanol, then add hot water dropwise until turbidity appears. Reheat to dissolve, then cool slowly. |
| Methanol/Water | Similar to the ethanol/water system. |
| Ethyl Acetate/Hexanes | Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool. |
| Toluene | A higher boiling point solvent that can be effective for crystalline aromatic compounds. |
Start with small-scale trials (10-20 mg) to identify the most promising solvent or solvent pair before committing your entire batch.
Q4: My HPLC analysis shows a broad peak for my carboxylic acid. How can I improve the peak shape?
A4: Peak broadening or tailing in reverse-phase HPLC for acidic or basic compounds is often due to secondary interactions with free silanol groups on the silica-based column.[2] For an acidic compound like this compound, adding an acidic modifier to the mobile phase is crucial.
-
Solution: Ensure your mobile phase (both water and organic solvent, e.g., acetonitrile) contains 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This suppresses the ionization of the carboxylic acid and any free silanols on the column, leading to sharper, more symmetrical peaks. A detailed starting protocol for HPLC purification is provided in the Protocols section.
Purification Workflow Overview
The general workflow for purifying this compound after the hydrolysis step is depicted below. Depending on the initial purity, not all steps may be necessary.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the acidic target compound from the neutral ethyl ester byproduct.
Rationale: The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble salt, while the neutral ester remains in the organic layer.[3] The layers are then separated, and the aqueous layer containing the desired product is acidified to precipitate the pure carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash (Base): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).
-
Layer Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer if using DCM, top if using EtOAc) contains the sodium salt of your product. Drain the organic layer, which contains the neutral ester impurity.
-
Back-Extraction: To maximize recovery, add a fresh portion of the organic solvent (e.g., EtOAc) to the aqueous layer and shake again. Discard this second organic wash.
-
Acidification and Precipitation: Transfer the aqueous layer to a beaker or Erlenmeyer flask and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the pure carboxylic acid should form. A patent for the closely related 2-methyl analog specifies acidification to pH=1 to induce precipitation.[4]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a wash with a cold, non-polar solvent like hexanes or a small amount of cold DCM to remove any residual non-polar impurities.[5]
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the solid obtained after precipitation, especially for color removal or eliminating minor impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent system based on small-scale trials (see FAQ A3). For this example, we will use an ethanol/water system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry under vacuum.
Protocol 3: Purification by Preparative Reverse-Phase HPLC
For achieving the highest level of purity (>99%), preparative HPLC is the method of choice.
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The trifluoromethyl group increases the hydrophobicity of the molecule, making it well-suited for this technique. An acidic modifier is used to ensure good peak shape.[6]
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5-10 µm particle size | Standard for small molecule purification. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase with acidic modifier for peak shape. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | Organic phase with acidic modifier. |
| Gradient | 10% to 95% B over 20-30 minutes | A broad gradient is a good starting point to elute the compound and impurities. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Scale appropriately for the preparative column used. |
| Detection | UV at 254 nm and/or 280 nm | Aromatic heterocycles typically absorb at these wavelengths. |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent like methanol or DMSO. Dilute with the initial mobile phase (e.g., 90% A / 10% B) and filter through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC to optimize the gradient and confirm the retention time of the product.
-
Preparative Run: Equilibrate the preparative column with the starting mobile phase conditions. Inject the sample and run the gradient.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., EtOAc) to recover the final product.
References
- 1. This compound [cymitquimica.com]
- 2. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, largely due to the desirable physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2]
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to address the common challenges encountered in the lab. We will explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction conditions effectively.
The synthesis is typically approached via a two-stage process: a Hantzsch thiazole synthesis to form the core heterocyclic ester, followed by saponification to yield the final carboxylic acid. Our guidance will cover both critical stages of this pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My Hantzsch reaction to form the thiazole ester is suffering from low yield. What are the common causes and how can I improve it?
Low yield in the Hantzsch condensation is a frequent challenge. The issue typically stems from one of four areas: reaction parameters, starting material quality, side reactions, or work-up procedure.
-
Reaction Parameters:
-
Temperature: This is a critical parameter. If you are running the reaction at room temperature and seeing poor conversion, gentle heating to 40-60 °C is advisable.[3] For less reactive substrates, refluxing may be necessary. However, be cautious, as excessive heat can promote decomposition. We recommend setting up a temperature gradient experiment to find the sweet spot.
-
Solvent: The polarity of the solvent is key. Alcohols like ethanol or methanol are standard choices as they effectively solubilize the precursors.[3] In some cases, an ethanol/water mixture can improve outcomes.[4]
-
Reaction Time: It is crucial to monitor the reaction to completion. Use Thin Layer Chromatography (TLC) to track the consumption of your limiting starting material. If the reaction has stalled, extending the duration may be all that is needed.[3][5]
-
-
Starting Material Integrity: The α-halo-β-ketoester precursor is often the point of failure. Ensure it is free from di-halogenated impurities and has not degraded during storage. We recommend using freshly prepared or purified α-halo precursors for best results.
-
Work-up and Product Isolation: The thiazole product is often isolated by precipitation or extraction.[3] If precipitation is expected, ensure the pH is adjusted correctly to minimize product solubility in the aqueous phase. If the product remains in solution, a thorough extraction with a suitable organic solvent like ethyl acetate is required.[3][5]
Q2: I'm observing significant impurity formation alongside my desired thiazole ester. How can I identify and minimize these byproducts?
Impurity generation often points to issues with regioselectivity or side reactions.
-
Regioisomers: While the Hantzsch synthesis is generally reliable, alternative cyclization pathways can occur, particularly if the reaction conditions are not optimal. Acidic conditions, for instance, have been shown to alter the regioselectivity in some Hantzsch syntheses.[6] Maintaining neutral or slightly basic conditions is often preferred unless a specific isomer is desired.
-
Decomposition Products: Overheating is a primary cause of decomposition. Monitor your reaction temperature closely. If using microwave-assisted synthesis, which can be very effective for this transformation, ensure the temperature control is precise.[3]
-
Minimization Strategy: The most effective strategy is to ensure a clean conversion by optimizing the parameters mentioned in Q1. Once formed, impurities must be removed. Column chromatography over silica gel is a standard method for purifying the crude ester before proceeding to hydrolysis.[7]
Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What parameters should I adjust?
An incomplete hydrolysis reaction is typically a kinetics issue.
-
Base Concentration & Equivalents: Ensure you are using a sufficient molar excess of the hydrolyzing agent, typically an aqueous solution of sodium hydroxide or lithium hydroxide.[5] We recommend starting with 2-3 equivalents and increasing if necessary.
-
Temperature and Time: Saponification of sterically hindered or electron-deficient esters can be sluggish at room temperature. Heating the reaction mixture to 40°C or higher can significantly accelerate the conversion.[5] As always, monitor the disappearance of the starting ester by TLC or LC-MS.
-
Solvent System: A co-solvent like THF or ethanol may be required to ensure the ester is fully dissolved in the aqueous base, improving reaction kinetics.
Q4: I'm struggling with the final purification of the carboxylic acid. What are the recommended procedures?
Purification of the final product relies on its acidic nature.
-
Acid-Base Work-up: The standard procedure involves acidifying the reaction mixture with an acid like HCl to a pH of ~1 after the hydrolysis is complete.[8] This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Recrystallization: If the precipitated solid is not sufficiently pure, recrystallization is an excellent next step. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Hexane/ethyl acetate mixtures are often a good starting point.[7]
-
Washing: Thoroughly wash the filtered solid with cold water to remove any residual inorganic salts before drying.[7]
Frequently Asked Questions (FAQs)
Q1: Can you outline the primary synthetic pathway for this compound?
Certainly. The most common and industrially relevant route is a two-step process based on the Hantzsch thiazole synthesis.[4]
-
Step 1 (Hantzsch Condensation): An appropriate α-halo-β-ketoester (e.g., ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate) is reacted with a thioamide (e.g., thioformamide) in a suitable solvent like ethanol. This condensation-cyclization reaction forms the thiazole ring, yielding ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate.
-
Step 2 (Hydrolysis): The resulting ester is saponified, typically using an aqueous base like sodium hydroxide, followed by acidic work-up. This converts the ester functional group into the desired carboxylic acid.[8]
Q2: What are the critical parameters to control during the Hantzsch thiazole condensation step?
Based on our experience, the three most critical parameters are:
-
Temperature Control: To balance reaction rate with the potential for byproduct formation.[3]
-
Stoichiometry: Precise 1:1 stoichiometry of the α-haloketone and thioamide is crucial to maximize yield and minimize unreacted starting materials.
-
Reaction Monitoring: Using TLC or LC-MS to confirm the reaction has reached completion before initiating the work-up prevents premature termination and loss of yield.[5]
Q3: What is the role of the trifluoromethyl (CF3) group on the thiazole ring?
The trifluoromethyl group is an important "bioisostere" in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance key properties:
-
Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic breakdown by enzymes in the body.[1]
-
Lipophilicity: The CF3 group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the thiazole ring, potentially improving how the molecule binds to its biological target.
Q4: Which analytical methods are best for monitoring reaction progress and purity?
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of starting materials and the formation of the product in real-time.[5]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and for determining the purity of the final product with high accuracy.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate ester and the final carboxylic acid product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[7]
Q5: Are there any specific safety precautions I should take when running this synthesis?
Yes, several safety measures are essential:
-
α-Haloketones: These precursors are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thioamides: Many thioamides are toxic. Consult the Safety Data Sheet (SDS) for the specific reagent you are using and handle it with appropriate care.
-
Acid/Base Handling: The hydrolysis and subsequent acidification steps involve concentrated acids and bases. Handle these corrosive reagents with extreme care and appropriate PPE.
Experimental Protocols & Data
Protocol 1: General Procedure for Hantzsch Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
-
To a solution of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in absolute ethanol (5-10 volumes), add thioformamide (1.0-1.1 eq).
-
Stir the mixture at the optimized temperature (e.g., 45 °C) and monitor the reaction by TLC until the limiting reagent is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.[3][5]
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Hydrolysis to this compound
-
Dissolve the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a suitable solvent like THF or ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture, heating to 40-50 °C if required.[5]
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the mixture to room temperature and remove any organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated HCl until the pH of the solution is ~1, likely resulting in the precipitation of a solid.[8]
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the final carboxylic acid.[7]
Data Presentation
Table 1: Key Parameter Optimization for Hantzsch Thiazole Synthesis
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Rationale for Change |
| Temperature | Room Temperature | 45 °C | Increased reaction rate without significant byproduct formation.[3] |
| Solvent | Methanol | Ethanol | Improved solubility of starting materials and favorable reaction kinetics.[3] |
| Equivalents (Thioamide) | 1.0 eq | 1.05 eq | A slight excess can help drive the reaction to completion. |
| Reaction Time | 4 hours (fixed) | Monitored to completion by TLC | Ensures maximum conversion and avoids unnecessary heating.[5] |
Visualizations
Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Decision Tree: Low Yield in Hantzsch Synthesis
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support resource for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will explore the common pitfalls and side reactions inherent in the multi-step synthesis, ensuring you can anticipate, diagnose, and resolve experimental challenges.
The most prevalent and scalable route to this target involves a three-stage process: α-chlorination of a trifluoroacetoacetate precursor, followed by a Hantzsch thiazole synthesis, and concluding with ester hydrolysis. Each stage presents unique challenges that can impact overall yield and purity.
Overall Synthetic Workflow
The synthesis is typically performed in three distinct operational stages. Success in the final stage is critically dependent on the purity of the intermediates from the preceding steps.
Caption: Overall synthetic pathway to the target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the likely cause, the underlying chemistry, and actionable solutions.
Issue 1: Low Purity of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate After Stage 1
Question: After reacting ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride, my NMR analysis shows multiple products and residual starting material. What is happening?
Answer: This is a critical and common challenge. The α-chlorination is the foundation of the entire synthesis, and impurities generated here will propagate and complicate subsequent steps. The primary side reaction is over-chlorination.
-
Primary Cause: Formation of Ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate. The electron-withdrawing nature of the trifluoromethyl group acidifies the α-proton, making the initial chlorination facile. However, the resulting monochloro product still possesses a somewhat acidic proton, which can react further with the chlorinating agent, especially if reaction conditions are not tightly controlled.
-
Chemical Rationale: The reaction proceeds via an enol or enolate intermediate. The rate of the second chlorination can become competitive if there is a localized excess of sulfuryl chloride or if the reaction temperature is too high. A patent for a similar synthesis highlights that controlling the stoichiometry and temperature is crucial to avoid byproducts[1].
-
Consequences: The dichloro-byproduct is unreactive in the subsequent Hantzsch cyclization, as it lacks the necessary α-proton for the reaction cascade. This effectively reduces the concentration of your key intermediate, leading to lower yields in Stage 2.
Troubleshooting Protocol & Optimization
| Parameter | Standard Condition | Optimization Strategy |
| Temperature | 0-50 °C[2] | Action: Maintain temperature at 0-10 °C during the addition of SO₂Cl₂. Use a cryostat or ice/salt bath. This minimizes the rate of the second chlorination. |
| Stoichiometry | 1.0 eq. Trifluoroacetate to 1.0-1.5 eq. SO₂Cl₂[2] | Action: Use a slight excess of SO₂Cl₂ (1.05-1.1 eq.) to drive the reaction to completion, but avoid a large excess. Add the SO₂Cl₂ dropwise over 2-3 hours to prevent localized high concentrations. |
| Work-up | Reduced pressure distillation[2] | Action: After the reaction, sparge the mixture with nitrogen and apply a vacuum to remove residual HCl and SO₂. This prevents acid-catalyzed decomposition during storage or subsequent steps[3]. For high purity, vacuum distillation is necessary. |
Issue 2: Low Yield and Byproduct Formation in Hantzsch Cyclization (Stage 2)
Question: My Hantzsch reaction is giving a low yield of the desired thiazole ester, and I'm isolating a complex mixture. What are the likely side reactions?
Answer: The Hantzsch synthesis is generally robust, but its success hinges on the quality of the α-chloro ketoester and the reaction conditions. The formation of the aromatic thiazole ring is the thermodynamic driving force, but kinetic side paths can dominate if the conditions are suboptimal[4].
-
Primary Cause 1: Impure Starting Material. As discussed in Issue 1, any unreacted ethyl 4,4,4-trifluoroacetoacetate or the dichloro-byproduct will not participate in the cyclization, leading to an apparent low yield and complicating purification.
-
Primary Cause 2: Thioamide Instability. Thioformamide, the simplest thioamide required for the unsubstituted C2 position, is notoriously unstable. If prepared in situ or used from an aged source, its decomposition can lead to a host of sulfur-containing impurities.
-
Primary Cause 3: Competing Reaction Pathways. While less common, the α-chloro ketoester can undergo self-condensation or react with solvent nucleophiles if the primary reaction with the thioamide is slow.
Caption: Hantzsch synthesis pathway and key failure points.
Troubleshooting Protocol & Optimization
| Parameter | Standard Condition | Optimization Strategy |
| Thioamide Quality | Commercial grade | Action: If using thioformamide, consider generating it immediately before use or using a more stable precursor. For analogous syntheses, thioacetamide is often used, which is more stable[1]. |
| Solvent | Ethanol or Methanol[5] | Action: Ensure the use of anhydrous ethanol. Water can promote hydrolysis of the starting ester and intermediates. |
| Temperature | Reflux | Action: Start the reaction at room temperature and gently heat to reflux. Monitor by TLC/LCMS. Overheating can accelerate thioamide decomposition. The reaction is often complete within a few hours[5][6]. |
| pH Control | Neutral or slightly basic | Action: Some protocols include a mild, non-nucleophilic base like potassium bicarbonate to neutralize the HCl formed during the reaction, which can prevent acid-catalyzed side reactions[7]. |
Issue 3: Incomplete Hydrolysis and/or Decarboxylation in Stage 3
Question: After the final hydrolysis step, my product is contaminated with the starting ethyl ester. When I try to force the reaction with higher heat, I see a new byproduct that I suspect is the decarboxylated thiazole. How do I solve this?
Answer: This is a classic optimization problem balancing reaction completion with product stability. The ester hydrolysis (saponification) needs to be complete, but the resulting thiazole-4-carboxylic acid can be susceptible to decarboxylation under harsh conditions.
-
Primary Cause (Incomplete Reaction): Insufficient base, reaction time, or temperature. The electron-withdrawing trifluoromethyl group can make the ester slightly less reactive towards hydrolysis than non-fluorinated analogs.
-
Primary Cause (Side Reaction): Acid- or heat-catalyzed decarboxylation. Heteroaromatic carboxylic acids can lose CO₂ upon protonation of the ring, followed by elimination. Studies on related thiazole systems confirm this degradation pathway[8].
Optimized Hydrolysis Protocol
This protocol is designed to achieve complete hydrolysis while minimizing the risk of decarboxylation.
-
Setup: In a round-bottom flask, dissolve the crude ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water (3:1 v/v).
-
Base Addition: Add a solution of sodium hydroxide (2.0-2.5 eq.) in water. Using a moderate excess ensures the reaction goes to completion without being overly harsh[9].
-
Reaction: Stir the mixture at a controlled temperature of 40-50°C. Monitor the disappearance of the starting material by TLC or LCMS (typically 2-4 hours). Avoid high temperatures (e.g., reflux) to prevent decarboxylation.
-
Work-up:
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated HCl[9].
-
The product, this compound, should precipitate as a solid.
-
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically an off-white or pale yellow solid[1][10].
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or LiOH | Provides clean saponification. LiOH can sometimes offer better solubility in mixed solvent systems. |
| Equivalents of Base | 2.0 - 2.5 eq. | Drives the equilibrium towards the carboxylate salt, ensuring complete conversion. |
| Temperature | 40 - 50 °C | Sufficient to drive the reaction without inducing significant decarboxylation. |
| Acidification pH | 1 - 2 | Ensures complete protonation of the carboxylate to precipitate the neutral carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily, but the NMR looks clean. What could be the issue? A1: This often points to residual solvent or water. The product is a solid[11]. Ensure you are thoroughly drying the product under high vacuum, possibly with gentle heating (e.g., 40 °C). If the issue persists, a small amount of a greasy byproduct from the cyclization may have carried through. Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) may be necessary.
Q2: Can I use bromine instead of sulfuryl chloride for the α-halogenation step? A2: Yes, α-bromination is a viable alternative and is used in many Hantzsch syntheses[12]. The resulting α-bromo ketoester is often more reactive in the subsequent cyclization. However, liquid bromine requires specific handling procedures. Sulfuryl chloride is often preferred on a larger scale for its ease of handling and for producing HCl and SO₂ as gaseous byproducts that are easily removed[2].
Q3: How stable is the final product, this compound, for storage? A3: As a crystalline solid, the compound is generally stable when stored in a cool, dry, dark place. However, as discussed, it can be susceptible to decarboxylation at elevated temperatures, especially in the presence of trace acid or base. For long-term storage, keeping it in a desiccator at or below room temperature is recommended.
References
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound [cymitquimica.com]
- 12. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
stability issues of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid in solution
Introduction
Welcome to the technical support guide for 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 900530-68-9). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the unique electronic properties conferred by its trifluoromethyl group and the versatile reactivity of its thiazole core.[1][2] However, the inherent reactivity of this structure can also present stability challenges in solution, leading to inconsistent experimental results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate potential stability issues and ensure the integrity of your experiments.
Troubleshooting Guide: Solution Stability Issues
This section addresses common problems encountered when working with this compound in solution.
Q1: I'm observing a progressive decrease in the concentration of my stock solution, even when stored in the dark and refrigerated. What are the likely chemical degradation pathways?
A1: Causality and Mechanism
A decrease in concentration points to chemical degradation. For this specific molecule, two primary non-photolytic degradation pathways should be considered: decarboxylation and hydrolysis of the trifluoromethyl group.
-
Decarboxylation: Heterocyclic carboxylic acids, particularly those with the carboxyl group adjacent to a heteroatom, can be susceptible to decarboxylation (loss of CO₂). This reaction can be catalyzed by heat or trace amounts of acid or base in your solvent. Kinetic studies on related thiazole-5-carboxylic acids have shown that decarboxylation can occur in aqueous solutions, with the rate being dependent on proton activity (pH).[3] The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the thiazole ring and the lability of the carboxyl group.
-
Hydrolysis of the Trifluoromethyl (CF₃) Group: The CF₃ group is generally considered robust. However, under strongly basic conditions, it can undergo nucleophilic attack by hydroxide ions, leading to a surprisingly facile hydrolysis to a carboxylic acid group.[4] While this typically requires elevated temperatures or harsh basic conditions, prolonged storage in inadequately buffered or basic solutions (pH > 9) could initiate slow hydrolysis.
-
Ring Instability: The thiazole ring itself can be susceptible to degradation under harsh conditions. Strong bases may cause deprotonation and potentially lead to ring-opening reactions.[5] Similarly, strong oxidizing agents should be avoided as they can react with the sulfur atom in the ring.[6]
To diagnose the issue, we recommend performing an HPLC or LC-MS analysis of your stored solution to identify potential degradation products, such as the decarboxylated thiazole or the hydrolyzed dicarboxylic acid derivative.
Q2: My reaction mixture containing this compound turned yellow/brown after adding a strong base. What does this indicate?
A2: Base-Mediated Decomposition
The development of color is a strong indicator of decomposition. Thiazole rings are known to be sensitive to strong bases.[5][6] The observed color change is likely due to the formation of complex, conjugated byproducts resulting from base-mediated degradation.
Plausible Mechanisms:
-
Deprotonation at C2: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by a strong base.[5] This generates a nucleophilic species that can be unstable and may react further.
-
Ring-Opening: In the presence of a strong nucleophilic base (e.g., NaOH, KOH), the thiazole ring can undergo cleavage, especially at elevated temperatures.
Troubleshooting Steps:
-
Lower the Temperature: Perform your reaction at the lowest possible temperature (e.g., -78 °C to 0 °C).
-
Choose a Milder Base: If possible, substitute strong, nucleophilic bases with weaker or non-nucleophilic alternatives (e.g., triethylamine, DIPEA, or carbonate bases like K₂CO₃ or Cs₂CO₃).
-
Slow Addition: Add the base slowly to the reaction mixture to avoid localized areas of high concentration and exothermic events.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from participating in degradation pathways.
Q3: How can I definitively monitor the stability of the compound in my specific experimental buffer or formulation?
A3: Implementing a Stability Study
You must validate the compound's stability under your specific experimental conditions. A systematic stability study using a quantitative analytical method like HPLC is the gold standard. This involves incubating the compound in your solution of interest and monitoring its concentration over time.
Please refer to the "Protocol for Assessing Solution Stability via HPLC" in the Experimental Protocols section for a detailed, step-by-step procedure. This self-validating protocol will allow you to generate quantitative data on the degradation rate, helping you to define a stability window for your experiments.
Factors Affecting Stability: A Summary
The following table summarizes the key factors influencing the stability of this compound in solution and provides recommended handling conditions.
| Factor | Risk Level | Potential Degradation Pathway(s) | Recommended Conditions & Mitigation Strategies |
| pH | High | Decarboxylation (acidic/basic), CF₃ Hydrolysis (strongly basic), Ring Cleavage (strongly basic) | Maintain solutions between pH 4-7. Use well-characterized buffers. Avoid strong acids and bases. |
| Temperature | Medium-High | Accelerates all degradation pathways, especially decarboxylation. | Prepare solutions fresh and store at 2-8°C. For long-term storage, keep solid compound at -20°C.[7] Avoid heating solutions unless required by protocol, and minimize duration. |
| Solvent | Medium | Protic solvents (water, methanol) can participate in hydrolysis. Residual impurities (acids, bases) can catalyze degradation. | Use high-purity, anhydrous solvents where appropriate. For aqueous solutions, use purified water (e.g., Milli-Q). Common solvents include DMSO, DMF, and alcohols. |
| Light | Low-Medium | Potential for photolytic degradation, though not the primary concern. | Store solutions in amber vials or protect from direct light as a general precaution. |
| Incompatible Reagents | High | Strong Oxidizing Agents, Strong Bases[6] | Ring oxidation or cleavage. |
Visualized Degradation & Troubleshooting Workflow
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
Caption: Potential chemical degradation pathways for the title compound.
Caption: A logical workflow for troubleshooting solution stability.
Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent for initial dissolution?
-
A: For stock solutions, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices. For aqueous experimental buffers, create a concentrated stock in DMSO and perform a serial dilution into the aqueous medium, ensuring the final DMSO concentration is compatible with your assay.
-
-
Q: What are the typical storage recommendations for the solid compound?
-
Q: Are there any specific analytical peaks I should look for to identify degradation?
-
A: In reverse-phase HPLC, the decarboxylated product will be less polar and thus have a longer retention time than the parent carboxylic acid. The di-acid product from CF₃ hydrolysis will be more polar and have a shorter retention time. Using a mass spectrometer detector (LC-MS) is the most definitive way to identify these species by their mass-to-charge ratio.
-
-
Q: Can I heat solutions of this compound to aid dissolution?
-
A: Gentle warming (e.g., to 30-40°C) for a short period is generally acceptable. However, avoid prolonged heating or boiling, as this will significantly accelerate the rate of decarboxylation.[3]
-
Experimental Protocols
Protocol: Assessing Solution Stability via HPLC
This protocol provides a framework for quantifying the stability of this compound in a solution of interest.
1. Materials and Reagents:
- This compound
- High-purity solvent (e.g., DMSO) for stock solution
- Experimental solution (e.g., reaction buffer, formulation vehicle)
- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
- HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
2. Preparation of Solutions:
- Stock Solution (10 mM): Accurately weigh the compound and dissolve in DMSO to prepare a 10 mM stock solution.
- Test Solution (100 µM): Dilute the stock solution 1:100 into your pre-warmed or pre-cooled experimental solution to achieve a final concentration of 100 µM. Prepare enough volume for all time points.
3. Incubation and Sampling:
- Divide the Test Solution into several amber HPLC vials.
- Store the vials under the desired test condition (e.g., 4°C, 25°C, 37°C).
- Time Point Zero (T=0): Immediately inject the first vial onto the HPLC system.
- Subsequent Time Points: Inject subsequent vials at predetermined intervals (e.g., 1, 4, 8, 24, 48 hours).
4. HPLC Method:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point. Example gradient: 10-90% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis scan, typically around 254-280 nm).
- Injection Volume: 10 µL.
5. Data Analysis:
- For each time point, integrate the peak area of the parent compound.
- Calculate the percentage of the compound remaining at each time point relative to the peak area at T=0.
- % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
- Plot "% Remaining" versus "Time" to visualize the degradation kinetics. A solution is often considered stable if >90% of the compound remains after 24 or 48 hours.
References
- 1. mdpi.com [mdpi.com]
- 2. kuey.net [kuey.net]
- 3. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 900530-68-9). This guide is designed for researchers, medicinal chemists, and process development scientists who require this key building block in a highly pure form for their downstream applications. Achieving high purity is critical, as even minor impurities can compromise biological assays, affect reaction kinetics, or introduce downstream separation challenges.
This document provides a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the hydrolysis of a corresponding ester, such as ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[1][2][3][4] Therefore, the most common impurities typically include:
-
Unreacted Starting Ester: Incomplete hydrolysis is a frequent issue, leaving residual ethyl or methyl ester in the crude product.
-
Neutral Byproducts: Depending on the specific reagents used in the preceding synthetic steps, various neutral organic byproducts may be present.
-
Decarboxylation Product: Thiazole-4-carboxylic acids can be susceptible to decarboxylation, especially if exposed to high temperatures, leading to the formation of 5-(trifluoromethyl)-1,3-thiazole.
-
Residual Solvents: Solvents used in the synthesis or initial workup (e.g., ethanol, ethyl acetate, dichloromethane) may be retained in the crude solid.
A summary of these common impurities is provided below.
| Impurity Type | Chemical Name (Example) | Key Property | Typical Removal Strategy |
| Starting Material | Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | Neutral, Organic Soluble | Acid-Base Extraction, Chromatography[5][6] |
| Side-Product | 5-(Trifluoromethyl)-1,3-thiazole (from decarboxylation) | Neutral, Volatile | Acid-Base Extraction, Careful Drying (Vacuum) |
| Reagents | Unreacted synthetic reagents | Varies | Washing, Extraction |
| Solvents | Ethanol, Ethyl Acetate, Dichloromethane | Volatile | High Vacuum Drying |
Q2: What is the most robust and generally applicable strategy for a first-pass purification of this compound?
A2: For a carboxylic acid like this, an acid-base extraction is the most powerful and efficient initial purification technique.[5][7][8] This method exploits the acidic nature of your target compound to separate it from neutral or basic impurities.
The Causality: The carboxylic acid group (pKa typically ~3-5) is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate, pKa of conjugate acid H₂CO₃ is ~6.4) to form a water-soluble carboxylate salt.[9][10] Neutral impurities, such as the unreacted starting ester, lack an acidic proton and remain in the organic phase. By partitioning the mixture between an organic solvent and an aqueous base, a highly effective separation is achieved. The pure carboxylic acid is then regenerated by acidifying the aqueous layer, causing it to precipitate out.[8][10]
Below is a workflow diagram illustrating this core strategy.
Caption: General purification workflow for the target compound.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a polar protic or aprotic solvent system is a good starting point.
Experimental Protocol: Recrystallization Solvent Screen
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential solvents include water, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Note the solubility at room temperature. A good candidate solvent will not readily dissolve the compound.
-
For tubes where the compound is poorly soluble, heat the mixture to the solvent's boiling point.
-
A good solvent will fully dissolve the compound upon heating. If it does not, add more solvent dropwise at the boiling point until it does.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will yield a high recovery of crystalline solid. If no single solvent works, try solvent pairs (e.g., Ethanol/Water, Toluene/Hexane).
Q4: What analytical techniques are essential for confirming the purity of my final product?
A4: A multi-technique approach is necessary for a confident purity assessment.[11]
| Technique | Purpose | What to Look For |
| ¹H NMR | Structural Confirmation & Impurity ID | Correct chemical shifts and integrations. Absence of signals from starting materials (e.g., the -OCH₂CH₃ quartet/triplet from an ethyl ester) or residual solvents. |
| HPLC/UPLC | Purity Quantification | A single major peak with a purity value (area %) of >98%. The method should be stability-indicating if possible.[12][13] |
| LC-MS | Mass Confirmation | A peak in the mass spectrum corresponding to the [M-H]⁻ ion (expected m/z ≈ 196.98). This confirms the molecular weight of your product. |
| Melting Point | Purity Indication | A sharp, defined melting range. Impurities typically depress and broaden the melting range. |
Troubleshooting Guide
Problem: My product oiled out or formed a gummy solid during the final precipitation/recrystallization.
Possible Cause & Solution: This issue, often called "oiling out," occurs when the solid comes out of solution above its melting point or when the concentration of impurities is too high, inhibiting crystal lattice formation.
-
Causality: The solubility curve of the compound is too steep, or impurities are acting as a eutectic mixture.
-
Troubleshooting Steps:
-
Re-dissolve: Heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving to an ice bath.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using the solvent screen protocol described in the FAQ.
-
Problem: My ¹H NMR spectrum clearly shows signals from the starting ethyl ester, even after acid-base extraction.
Possible Cause & Solution: This indicates that either the initial hydrolysis reaction was incomplete or the acid-base extraction was not performed optimally.
-
Causality (Incomplete Hydrolysis): The reaction may not have been run long enough, at a high enough temperature, or with a sufficient stoichiometric equivalent of base (e.g., NaOH or LiOH).[1][2]
-
Causality (Inefficient Extraction): Insufficient mixing, an incorrect pH, or too few extraction cycles can lead to poor separation. The neutral ester remains trapped in the aqueous layer, either physically or in an emulsion.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for removing ester impurity.
Problem: I'm forming a persistent emulsion during the acid-base extraction.
Possible Cause & Solution: Emulsions are common when performing liquid-liquid extractions with mixtures containing fine particulates or amphiphilic impurities. They are stabilized colloids of one liquid phase within the other.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the droplets coalesce.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Detailed Experimental Protocols
Protocol 1: High-Purity Purification via Acid-Base Extraction
This protocol is designed for purifying crude this compound contaminated with neutral organic impurities.
-
Dissolution: Dissolve the crude solid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Layer Separation: Allow the layers to separate fully. The top layer will be organic if using ethyl acetate; the bottom layer will be organic if using dichloromethane.
-
Isolate Layers: Drain the aqueous layer (containing the desired product as a sodium salt) into a clean Erlenmeyer flask. Keep the organic layer in the funnel.
-
Second Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and separate as before. Combine this second aqueous extract with the first.
-
Discard Impurities: The remaining organic layer contains the neutral impurities and can be discarded.
-
Regeneration of Acid: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- 1. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 4. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomi… [ouci.dntb.gov.ua]
- 13. cipac.org [cipac.org]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and alternative synthetic strategies for the preparation of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This valuable building block is integral to the development of novel therapeutic agents and agrochemicals, making robust and reliable synthetic routes essential.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and lipophilicity.[3][4]
This guide is designed to be a dynamic resource, addressing common experimental challenges with scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound and its precursors.
Q1: My yield for the Hantzsch thiazole synthesis of a related trifluoromethylated thiazole is consistently low. What are the likely causes and how can I improve it?
A1: The Hantzsch thiazole synthesis is a powerful tool for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[5][6][7] However, several factors can contribute to low yields, especially with electron-deficient substrates like those containing a trifluoromethyl group.
-
Causality: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the thioamide nitrogen and potentially lead to side reactions. Reaction conditions such as solvent, temperature, and reaction time are critical.
-
Troubleshooting Steps:
-
Solvent Choice: While ethanol or methanol are commonly used, consider exploring higher-boiling point solvents like isopropanol or n-butanol to facilitate the reaction, especially if starting materials are sluggish to react.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product.
-
pH Control: The reaction is often performed under neutral or slightly acidic conditions.[8] In some cases, the addition of a non-nucleophilic base like sodium acetate can help to neutralize the hydrogen halide formed during the reaction, preventing potential side reactions.
-
Catalyst: While not always necessary, the use of a mild Lewis acid catalyst might promote the condensation.
-
Q2: I am attempting to synthesize the ethyl ester precursor via chlorination of ethyl trifluoroacetoacetate followed by cyclization with thioacetamide, but I am observing significant amounts of a di-chlorinated byproduct. How can I minimize this?
A2: This is a common challenge in the halogenation of active methylene compounds. The formation of the di-halogenated species is a competing reaction.
-
Causality: The mono-halogenated product is still activated towards further halogenation. Over-reaction can be difficult to control, especially on a larger scale.
-
Troubleshooting Steps:
-
Stoichiometry of Halogenating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride). Use slightly less than one equivalent to favor the mono-chlorinated product.
-
Slow Addition at Low Temperature: Add the chlorinating agent dropwise to a cooled solution of the ethyl trifluoroacetoacetate. Maintaining a low temperature (e.g., -15°C to -10°C) is crucial to control the reaction rate and selectivity.[9]
-
Choice of Halogenating Agent: While sulfuryl chloride is effective, consider alternative brominating agents like liquid bromine, which may offer better control in some cases.[10]
-
Q3: The final hydrolysis of my ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate to the carboxylic acid is incomplete or leads to decomposition. What are the best practices for this step?
A3: Saponification of esters on electron-deficient heterocyclic systems can be challenging. The trifluoromethyl group and the thiazole ring can influence the reactivity of the ester.
-
Causality: The electron-withdrawing nature of the substituents can make the ester less susceptible to hydrolysis. Harsh conditions (high temperature, high concentration of base) can lead to ring-opening or other decomposition pathways.
-
Troubleshooting Steps:
-
Choice of Base: Sodium hydroxide is commonly used.[1][11] However, if decomposition is an issue, consider a milder base like lithium hydroxide.
-
Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically employed to ensure solubility of both the ester and the hydroxide salt.[11]
-
Temperature Control: Start the reaction at a moderate temperature (e.g., 40-50°C) and monitor the progress by TLC.[1] Avoid excessive heating.
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture with a strong acid like concentrated HCl to a pH of 1 to precipitate the carboxylic acid product.[11] Perform this step in an ice bath to control the exotherm.
-
Alternative Synthetic Routes & Protocols
Below are two detailed alternative synthetic routes for the preparation of this compound.
Route 1: From Ethyl Trifluoroacetoacetate via Chlorination
This is a widely employed industrial route that involves a three-step, one-pot synthesis.[9]
Workflow Diagram
Caption: One-pot synthesis from ethyl trifluoroacetoacetate.
Experimental Protocol
Step 1: Chlorination of Ethyl Trifluoroacetoacetate
-
To a stirred solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane), cool the mixture to -15°C.
-
Slowly add sulfuryl chloride (0.95 eq) dropwise, maintaining the temperature between -15°C and -10°C.
-
After the addition is complete, allow the reaction to slowly warm to 10°C and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
Step 2: Cyclization with Thioacetamide
-
To the crude chlorinated intermediate from Step 1, add ethanol followed by thioacetamide (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
Step 3: Hydrolysis
-
After cooling the reaction mixture, add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to 40-50°C and stir overnight.[1]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Route 2: From Ethyl Trifluoroacetoacetate via Bromination
This route offers an alternative to chlorination and may provide better selectivity in some cases.[10]
Workflow Diagram
Caption: Synthesis from ethyl trifluoroacetoacetate via bromination.
Experimental Protocol
Step 1: Bromination of Ethyl Trifluoroacetoacetate
-
In a well-ventilated fume hood, add liquid bromine (1.2 eq) to a three-necked flask equipped with a dropping funnel and a stirrer.
-
At room temperature, add a solution of ethyl trifluoroacetoacetate (1.0 eq) in dichloromethane dropwise to the bromine.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.
Step 2: Cyclization with Thioacetamide
-
Dissolve the crude bromo-intermediate in an inert organic solvent (e.g., acetonitrile or DMF).
-
Add thioacetamide (1.0 eq) and an organic base such as triethylamine (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
Step 3: Hydrolysis
-
Follow the hydrolysis procedure as described in Route 1, Step 3.
Summary of Key Reaction Parameters
| Parameter | Route 1 (Chlorination) | Route 2 (Bromination) | Key Considerations |
| Halogenating Agent | Sulfuryl Chloride | Liquid Bromine | Bromine is highly corrosive and toxic; handle with extreme care. Sulfuryl chloride reaction requires careful temperature control. |
| Halogenation Temp. | -15°C to 10°C | Room Temperature | Low temperature for chlorination is crucial for selectivity. |
| Cyclization Base | Not explicitly required | Triethylamine | The base in Route 2 neutralizes the HBr formed. |
| Overall Yield | Reported >90% (for related 2-methyl derivative)[9] | Reported ~89% (for related 2-methyl derivative)[10] | Yields are highly dependent on reaction scale and purity of intermediates. |
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 10. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 11. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Structural-Elucidation of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of a molecule. This guide offers an in-depth, experimentally-grounded protocol for the structural validation of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a compound of interest due to the prevalence of the thiazole ring in many pharmaceuticals.[1] This guide is tailored for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each step.
The Analytical Challenge: A Multifaceted Molecule
This compound presents a unique structural puzzle. The molecule incorporates a five-membered heterocyclic thiazole ring, a trifluoromethyl (-CF3) group, and a carboxylic acid (-COOH) moiety.[2] Each of these functional groups imparts distinct electronic and magnetic properties that are reflected in the NMR spectrum, necessitating a multi-pronged NMR approach for complete characterization. The presence of the ¹⁹F nucleus from the trifluoromethyl group offers an additional, highly sensitive NMR handle for structural confirmation.[3][4]
Comparative Analytical Approaches: Why NMR Reigns Supreme
While other analytical techniques can provide valuable information, they often fall short of the comprehensive structural detail offered by NMR.
| Analytical Technique | Information Provided | Limitations for This Molecule |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | Does not provide definitive information on isomerism or the precise connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups (e.g., C=O, O-H, C-F). | Does not reveal the atomic arrangement within the molecular skeleton. |
| Elemental Analysis | Determines the empirical formula of the compound. | Cannot distinguish between isomers. |
| X-ray Crystallography | Provides the exact three-dimensional structure. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Offers detailed information on the chemical environment, connectivity, and spatial proximity of individual atoms. | Provides a complete structural picture in solution. |
Experimental Protocol: A Self-Validating Workflow for Structural Confirmation
The following protocol outlines a systematic approach to acquiring and interpreting the NMR data necessary to validate the structure of this compound.
Sample Preparation: The Foundation of Quality Data
The quality of the NMR data is intrinsically linked to the quality of the sample preparation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve the carboxylic acid and its minimal interference in the ¹H NMR spectrum make it ideal. The residual solvent peak of DMSO-d₆ (around 2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR) serves as a convenient internal reference.
-
Concentration: A sample concentration of 10-20 mg/mL is recommended to ensure a good signal-to-noise ratio, particularly for less sensitive experiments like ¹³C NMR and 2D correlations.
-
Internal Standard: While the solvent peak can be used for referencing, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is best practice for precise chemical shift calibration.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition: A Multi-Nuclear Approach
A comprehensive suite of 1D and 2D NMR experiments is required for unambiguous structural assignment.
-
¹H NMR (Proton NMR): This is the starting point for most structural elucidations. It provides information about the number and chemical environment of the protons in the molecule.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon due to one-bond ¹³C-¹⁹F coupling.[5][6]
-
¹⁹F NMR (Fluorine NMR): Given the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative experiment.[7] It will show a single resonance for the three equivalent fluorine atoms.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing direct C-H connectivity information.[9][10]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework.[8][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. nmr hsqc hmbc: Topics by Science.gov [science.gov]
A Comparative Guide to Trifluoromethylated Thiazole Isomers for Advanced Drug Discovery
Introduction: The Strategic Synergy of the Trifluoromethyl Group and the Thiazole Scaffold
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among the vast array of privileged structures, the thiazole ring stands out for its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile pharmacophore. When combined with the trifluoromethyl (CF3) group—a substituent renowned for its profound impact on molecular properties—the resulting trifluoromethylated thiazole isomers become powerful building blocks for developing next-generation therapeutics.
The incorporation of a CF3 group is a well-established strategy to enhance the pharmacological profile of a lead compound.[4] This small but highly electronegative moiety can dramatically improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and alter the acidity of nearby functional groups, thereby improving binding affinity to biological targets.[5][6][7][8]
This guide provides an in-depth comparative analysis of the three principal regioisomers of trifluoromethylated thiazole: 2-(trifluoromethyl)thiazole, 4-(trifluoromethyl)thiazole, and 5-(trifluoromethyl)thiazole. We will explore the nuances of their synthesis, compare their physicochemical and spectroscopic properties, analyze their differential reactivity, and evaluate their biological potential, providing researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these isomers in their discovery programs.
Caption: The three principal regioisomers of trifluoromethylated thiazole.
Part 1: A Comparative Study of Synthetic Strategies
The regioselective synthesis of trifluoromethylated thiazoles presents distinct challenges and opportunities. The choice of starting materials and reaction conditions is paramount in dictating which isomer is formed. The classical Hantzsch thiazole synthesis remains a cornerstone methodology, though modern variations and alternative routes have emerged to address issues of yield and regioselectivity.[2][9][10][11]
1.1 Synthesis of 2-(Trifluoromethyl)thiazole
This isomer is often accessed through methods that introduce the trifluoromethyl group early in the synthetic sequence. A common strategy involves the cyclization of trifluoroacetamide or related trifluoromethyl-containing thioamides with α-haloketones. More recent methodologies report the use of trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can achieve high yields under mild conditions.[12][13]
1.2 Synthesis of 4-(Trifluoromethyl)thiazole
The synthesis of the 4-CF3 isomer is arguably the most challenging of the three, with fewer direct methods reported for the unsubstituted parent heterocycle.[14] Most successful approaches involve the use of trifluoromethylated building blocks that already contain the C4-CF3 fragment. For instance, the reaction of thioamides with 3-bromo-1,1,1-trifluoroacetone is a viable, albeit classic, Hantzsch approach. The availability and stability of the trifluoromethylated α-haloketone are critical for the success of this reaction.
1.3 Synthesis of 5-(Trifluoromethyl)thiazole
The 5-CF3 isomer is frequently synthesized by introducing the trifluoromethyl group onto a pre-formed thiazole ring or by using starting materials where the CF3 group is positioned to direct cyclization to the desired product. One effective method involves the reaction of 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride, which drives the formation of a fused pyrimidine ring that can be subsequently modified.[15] Another key strategy is the condensation of thiourea with fluoroalkyl-substituted synthons like 3-bromo-1,1,1-trifluoro-2-propanone.[16][17]
Caption: Generalized synthetic workflow for trifluoromethylated thiazole isomers.
Part 2: Physicochemical and Spectroscopic Properties
The position of the electron-withdrawing CF3 group significantly influences the electronic distribution, polarity, and spectroscopic signatures of the thiazole ring. These differences are not merely academic; they directly translate to variations in how the isomers interact with biological macromolecules and their environment.
2.1 Electronic Effects and Polarity
The CF3 group exerts a strong -I (inductive) effect.
-
2-CF3-thiazole: The CF3 group at the C2 position strongly polarizes the C=N bond and increases the acidity of the C5-H proton.
-
4-CF3-thiazole: The CF3 group at C4 significantly influences the electron density of the adjacent sulfur atom and the C5 position.
-
5-CF3-thiazole: Placing the CF3 group at C5 makes the C4-H proton more acidic and modulates the electronics of the C-S bond.
These electronic perturbations result in different dipole moments and pKa values, which in turn affect solubility, crystal packing, and the ability to form hydrogen bonds.
2.2 Spectroscopic Characterization
While ¹H and ¹³C NMR are standard characterization tools, ¹⁹F NMR spectroscopy is particularly powerful for analyzing these isomers, providing a distinct and sensitive probe for the local electronic environment of the CF3 group.[18][19]
| Property | 2-(Trifluoromethyl)thiazole | 4-(Trifluoromethyl)thiazole | 5-(Trifluoromethyl)thiazole |
| ¹⁹F NMR Chemical Shift (δ, ppm) | Typically more downfield | Intermediate | Typically more upfield |
| ¹H NMR (C-H proton) | C5-H significantly deshielded | C5-H and C2-H deshielded | C4-H and C2-H deshielded |
| Calculated Dipole Moment | High | Moderate | High |
| Reactivity Hallmark | Susceptible to nucleophilic attack at C5 | Modulated reactivity at C2 and C5 | Enhanced electrophilicity at C4 |
Note: Specific NMR chemical shifts can vary based on solvent and substitution. The values provided are general trends observed for these classes of compounds.[20][21][22]
Part 3: Comparative Reactivity and Biological Implications
The isomeric position of the CF3 group governs the molecule's reactivity, metabolic fate, and ultimately, its biological activity. Understanding these differences is crucial for designing targeted and effective therapeutic agents.
3.1 Chemical Reactivity
The strong electron-withdrawing nature of the CF3 group deactivates the thiazole ring towards electrophilic substitution while activating it for nucleophilic attack. However, the position of activation differs:
-
2-CF3-thiazole: The C5 position is activated towards nucleophilic addition or substitution.
-
4-CF3 and 5-CF3-thiazoles: These isomers can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at an activated position (e.g., C2).
3.2 Biological Activity Profile
While a direct, comprehensive comparison of the parent isomers' bioactivity is not extensively documented, studies on various derivatives provide compelling insights.
-
Antifungal/Insecticidal Activity: Derivatives of 2-methyl-4-trifluoromethylthiazole have demonstrated potent fungicidal and insecticidal properties, suggesting the 4-CF3 substitution pattern is favorable for agrochemical applications.[13]
-
Anticancer Activity: 5-(Trifluoromethyl)thiazole derivatives have been synthesized and evaluated as potential anticancer agents.[15] The 5-CF3 motif is a key component in several advanced drug candidates, where it is thought to enhance binding affinity and improve pharmacokinetic properties.[16][17] This suggests that placing the CF3 group at the C5 position may be particularly advantageous for creating compounds that interact with specific enzyme active sites.
3.3 Pharmacokinetic (ADMET) Profile
The trifluoromethyl group is a cornerstone of modern drug design due to its ability to enhance metabolic stability and membrane permeability.[5][7][23] The positional isomerism of the CF3 group on the thiazole ring can fine-tune these properties:
-
Lipophilicity: All three isomers exhibit increased lipophilicity compared to unsubstituted thiazole, which can improve absorption and distribution.
-
Metabolic Stability: The robust C-F bonds are resistant to metabolic cleavage. The CF3 group can also act as a "metabolic shield," sterically hindering enzymatic degradation at adjacent positions. The efficacy of this shielding effect is dependent on the isomer. For example, a 5-CF3 group might protect the C4 position from metabolism more effectively than a 2-CF3 group would.
Caption: Logical workflow for the comparative evaluation of trifluoromethylated thiazole isomers.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as examples of established methodologies.
4.1 Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole (A 4-CF3 Isomer Derivative)
This protocol is based on the classical Hantzsch thiazole synthesis.
-
Rationale: This method provides a direct and reliable route to the 4-trifluoromethylthiazole core by reacting a readily available trifluoromethylated α-bromoketone with thiourea.
-
Procedure:
-
To a round-bottom flask, add thiourea (1.0 eq) and ethanol (10 mL/mmol of thiourea).
-
Stir the mixture at room temperature until the thiourea is partially dissolved.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) dropwise to the suspension over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO3) until the pH is ~7-8.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 10 mL), and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound.
-
-
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, comparing the data to literature values.
4.2 Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized isomers against a cancer cell line (e.g., MCF-7).
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method for initial cytotoxicity screening.
-
Procedure:
-
Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the trifluoromethylated thiazole isomers in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
After 24 hours, remove the medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
-
Self-Validation: The assay should be run in triplicate, and a known cytotoxic agent (e.g., doxorubicin) should be included as a positive control to validate the assay's sensitivity and reproducibility.
Conclusion and Future Outlook
The three regioisomers of trifluoromethylated thiazole offer a rich and diverse chemical space for drug discovery. The choice of isomer is a critical design element that profoundly impacts synthesis, physicochemical properties, and biological function.
-
2-CF3-thiazoles are readily accessible and offer a unique electronic profile.
-
4-CF3-thiazoles , while synthetically more challenging, are promising scaffolds, particularly in agrochemical research.
-
5-CF3-thiazoles have shown significant potential in anticancer drug development, where the CF3 group's position appears optimal for enhancing pharmacokinetic properties and target engagement.
While much progress has been made, significant "white spots" remain in our understanding.[14] Direct, side-by-side comparative studies of the parent isomers across a wide range of biological assays are needed to fully map their structure-activity relationships. Furthermore, the development of more efficient and regioselective synthetic routes, especially for the 4-CF3 isomer, will be crucial for unlocking the full potential of this powerful class of heterocycles. Future research should focus on leveraging these fundamental differences to design next-generation therapeutics with enhanced potency, selectivity, and superior drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(Trifluoromethyl)thiazol-2-amine For Research [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry and agrochemical research, the thiazole ring serves as a versatile and privileged scaffold.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2][4] When functionalized with a trifluoromethyl (CF3) group—a potent bioisostere known for enhancing metabolic stability, lipophilicity, and binding affinity—the resulting molecule, 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, becomes a compelling starting point for the development of novel bioactive agents.[5][6][7]
This guide provides an in-depth comparison of the biological activities of the core this compound structure against its key analogs. We will explore the causal relationships between specific structural modifications and the resulting shifts in biological efficacy, supported by experimental data from peer-reviewed studies. The focus is on providing researchers and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that govern the potential of this chemical family.
The Core Scaffold: A Foundation for Diverse Bioactivity
The this compound moiety combines three critical pharmacophoric elements:
-
The 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which acts as a rigid scaffold and can participate in hydrogen bonding and other non-covalent interactions.[3][8]
-
The Trifluoromethyl (CF3) Group: This electron-withdrawing group significantly alters the electronic profile of the thiazole ring. It is often used to replace other groups, like the nitro (NO2) group, to improve drug-like properties and avoid potential bioactivation to toxic metabolites.[5] Its lipophilicity can also enhance cell membrane permeability.
-
The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor or acceptor and can form ionic interactions (salt bridges) with positively charged residues in biological targets, such as amino acid side chains in enzymes.[9]
The inherent reactivity of the carboxylic acid group makes it an ideal handle for synthetic modification, primarily through the formation of amides and esters, leading to a vast library of analogs with finely tuned properties.
Comparative Analysis of Biological Activities
The primary derivatization strategy for this core structure involves the conversion of the carboxylic acid to a carboxamide. This modification allows for the exploration of a wide chemical space by varying the amine component, profoundly impacting the compound's biological profile.
Antiviral (Anti-HIV) Activity
One of the most well-documented activities for this class of compounds is their ability to inhibit HIV replication. Research has shown that 2-trifluoromethylthiazole-5-carboxamides are effective blockers of HIV replication.[5]
A key SAR study demonstrated that the trifluoromethyl group is an effective bioisostere for a nitro group, which was present in earlier-generation compounds.[5] Replacing the potentially toxic nitro group with a CF3 group maintained or improved potency while offering a better safety profile.[5]
| Compound ID | Key Structural Features | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Analog 23 | Thiophene ring with C-5 CF3 group | 5.5 | >100 | >18 | [5] |
| Analog 28 | 2-Trifluoromethylthiazole-5-carboxamide | 1.66 | >100 | >60 | [5] |
| Analog 29 | 2-Trifluoromethylthiazole-5-carboxamide with 6-trifluoromethylbenzothiazole | 0.47 | >100 | >212 | [5] |
Key Insights:
-
The presence of a polar, neutral group like CF3 or CN at the C-5 position of the thiophene ring in early analogs was found to be crucial for activity.[5]
-
Shifting to a 2-trifluoromethylthiazole core and creating carboxamide derivatives led to a significant increase in potency, as seen in the comparison between Analog 23 and Analogs 28/29.[5]
-
The most potent compound, Analog 29, which incorporates a 6-trifluoromethylbenzothiazole unit, demonstrates that extending the molecule and adding further fluorination can dramatically enhance anti-HIV activity.[5]
Fungicidal Activity
Thiazole derivatives, particularly those containing trifluoromethyl groups, have shown significant promise as antifungal agents for agricultural and medicinal applications.[8][10][11]
Studies on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives revealed that these compounds possess notable fungicidal properties. For instance, one analog demonstrated 90% control of tomato late blight at a concentration of 375 g ai/ha.[8] Other research into trifluoromethyl-containing pyrimidine derivatives also highlights their broad-spectrum antifungal activity against various plant pathogens like Botrytis cinerea.[10][12]
| Compound Class | Target Fungi | Activity Level | Key Structural Feature | Reference |
| 2-Methyl-4-trifluoromethyl-thiazole-5-carboxamides | Tomato late blight | 90% control @ 375g ai/ha | Carboxamide derivative | [8] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans | Significant inhibition (e.g., 82.68%) | Thioether moiety | [10][12] |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Various fungi | Good activity at 50 µg/mL | Free amino group | [13] |
Key Insights:
-
The conversion of the carboxylic acid to various carboxamides is a successful strategy for generating potent antifungal agents.[8]
-
The trifluoromethyl group is a common feature in many modern fungicides, indicating its importance for this biological activity.[10][11][12]
-
The overall structure of the molecule beyond the core thiazole ring plays a critical role. Hybrid molecules incorporating other fungicidal pharmacophores, like triazoles, can lead to broad-spectrum activity.[10][12]
Anticancer Activity
The thiazole-5-carboxamide scaffold has also been explored for its potential as an anticancer agent. A study focused on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which were evaluated against several human cancer cell lines.[14]
The results showed moderate activity, with the highest inhibitory effect (48%) observed for a compound with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group on the thiazole ring.[14]
| Cell Line | Compound Type | Max Inhibition (%) | Key Structural Features | Reference |
| A-549 (Lung) | 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | Moderate | Varied amide substitutions | [14] |
| Bel7402 (Liver) | 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | Moderate | Varied amide substitutions | [14] |
| HCT-8 (Intestine) | 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | 48% | 4-chloro-2-methylphenyl amido group | [14] |
Key Insights:
-
The nature of the substituents on both the phenyl ring at the 2-position and the amide nitrogen are critical determinants of anticancer activity.[14]
-
Halogenation (e.g., chloro-substituents) on the aromatic portions of the molecule appears to contribute positively to the observed cytotoxicity.[14]
Herbicidal and Insecticidal Activity
While some thiazole carboxamide derivatives were synthesized and tested for herbicidal activity, they were found to be inactive in this regard.[8] However, the broader class of thiazole carboxylic acid derivatives is known to contribute to the development of herbicides.[15][16][17]
Interestingly, the same study that found no herbicidal effect did identify insecticidal activity. Two 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide analogs showed 80% and 100% control, respectively, against the potato leafhopper at a concentration of 600 g ai/ha.[8] This highlights the functional versatility of this scaffold, where minor structural changes can switch the activity from antifungal to insecticidal.
Structure-Activity Relationship (SAR) Summary
The comparative data reveals several key principles guiding the biological activity of this compound class.
Caption: Key structure-activity relationships for the thiazole core.
-
Carboxamide is Key: Conversion of the carboxylic acid to a carboxamide is the most critical modification for unlocking potent antiviral, antifungal, insecticidal, and anticancer activities. The free acid form is generally less active.
-
The CF3 Group is a Potent Modulator: The trifluoromethyl group is a highly effective bioisostere for other electron-withdrawing groups and is a consistent feature in the most active analogs across different biological targets.[5][8]
-
Amide Substituent Dictates Specificity and Potency: The nature of the 'R' group attached to the amide nitrogen is the primary determinant of both the type and potency of the biological activity.
-
For anti-HIV activity , large, aromatic, and further fluorinated substituents (like 6-trifluoromethylbenzothiazole) dramatically increase potency.[5]
-
For anticancer activity , halogenated phenyl groups are beneficial.[14]
-
For insecticidal activity , specific (though not extensively detailed in the sources) substitutions lead to high efficacy against certain pests.[8]
-
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are representative protocols based on the literature.
General Synthesis of 2-Aryl-4-(Trifluoromethyl)thiazole-5-carboxamide Analogs
This protocol describes a common pathway for synthesizing the title compounds, starting from the corresponding carboxylic acid.
Caption: General synthetic workflow for carboxamide analogs.
Step-by-Step Methodology:
-
Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent.
-
Method A (Acyl Chloride): Add thionyl chloride (SOCl2, ~1.2 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess SOCl2 under reduced pressure.
-
Method B (Peptide Coupling): Add a peptide coupling reagent such as EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.
-
-
Amide Formation: Cool the solution containing the activated acid intermediate to 0 °C.
-
Amine Addition: Add the desired primary or secondary amine (R-NH2, 1.1 eq) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (~2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion.
-
Work-up and Purification: Quench the reaction with water or a saturated NaHCO3 solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired carboxamide analog.[14]
In Vitro Antifungal Microdilution Broth Assay (MIC Determination)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Materials:
-
Test compounds dissolved in DMSO.
-
Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum).
-
Potato Dextrose Broth (PDB) or other suitable liquid media.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Prepare Fungal Inoculum: Grow the fungal strain on a solid medium (e.g., PDA) for 5-7 days. Harvest spores by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween-80). Adjust the spore suspension to a final concentration of approximately 5 x 10^4 spores/mL in PDB.
-
Serial Dilutions: Prepare serial dilutions of the test compounds in the 96-well plate. Typically, add 100 µL of PDB to each well. Add 100 µL of the highest concentration stock solution of the test compound to the first well, mix, and transfer 100 µL to the next well, repeating to create a two-fold dilution series.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (fungal inoculum in PDB without any compound) and a negative control (PDB only). A commercial fungicide (e.g., azoxystrobin) should be used as a reference standard.
-
Incubation: Seal the plates and incubate at 25-28 °C for 48-144 hours, depending on the growth rate of the fungus.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Conclusion
The this compound scaffold is a remarkably fruitful starting point for the discovery of new bioactive molecules. The evidence strongly indicates that its conversion into carboxamide derivatives is a crucial step for unlocking a wide range of potent biological activities, including antiviral, antifungal, anticancer, and insecticidal properties. The trifluoromethyl group consistently proves to be a valuable component for enhancing potency and conferring drug-like properties.
Future research should focus on expanding the diversity of the amide substituents and exploring modifications at the 2-position of the thiazole ring. A deeper understanding of the mechanism of action for each activity, supported by target validation and molecular modeling, will be essential for translating these promising scaffolds into next-generation therapeutic agents and agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Spectroscopic Journey: Unraveling the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds hold a position of prominence. Among these, 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid stands out as a valuable building block in the synthesis of various pharmacologically active agents. Understanding the spectroscopic characteristics of this target molecule, in direct comparison with its readily available precursors, is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its formation. This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its precursors, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and thioacetamide, supported by experimental data and protocols.
The Synthetic Pathway: A Hantzsch Thiazole Synthesis Approach
The construction of the this compound core is efficiently achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate serves as the α-haloketone component, and thioacetamide provides the requisite thioamide functionality. The subsequent hydrolysis of the resulting ethyl ester yields the final carboxylic acid.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic signatures. A thorough analysis of these changes provides irrefutable evidence of the chemical conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural features of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR spectra of the target compound and its precursors reveal key differences that are indicative of the thiazole ring formation and the hydrolysis of the ester group.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thioacetamide | 2.52 | s | 3H | -CH₃ |
| 9.5 (broad) | br s | 2H | -NH₂ | |
| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | 1.35 | t | 3H | -OCH₂CH₃ |
| 4.35 | q | 2H | -OCH₂ CH₃ | |
| 5.30 | s | 1H | -C(O)CH (Cl)C(O)- | |
| This compound | 8.60 | s | 1H | Thiazole C2-H |
| 13.5 (broad) | br s | 1H | -COOH |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Thioacetamide [1] | 33.0 | -C H₃ |
| 205.0 | C =S | |
| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | 13.9 | -OCH₂C H₃ |
| 63.0 | -OC H₂CH₃ | |
| 65.0 | -C(O)C H(Cl)C(O)- | |
| 116.0 (q, ¹JCF = 288 Hz) | -C F₃ | |
| 165.0 | -C (O)O- | |
| 185.0 (q, ²JCF = 35 Hz) | -C(O)CF₃ | |
| This compound | 119.0 (q, ¹JCF = 270 Hz) | -C F₃ |
| 130.0 (q, ²JCF = 40 Hz) | Thiazole C 5-CF₃ | |
| 145.0 | Thiazole C 4-COOH | |
| 158.0 | Thiazole C 2 | |
| 163.0 | -C OOH |
¹⁹F NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | -78.0 | -CF₃ |
| This compound | -62.5 | -CF₃ |
Interpretation of NMR Data:
The formation of the thiazole ring is clearly evidenced by the appearance of a singlet at approximately 8.60 ppm in the ¹H NMR spectrum, corresponding to the C2-H of the thiazole ring. This signal is absent in the spectra of the precursors. Concurrently, the signals corresponding to the ethyl group and the methine proton of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, and the methyl and amine protons of thioacetamide disappear.
In the ¹³C NMR spectrum, the formation of the thiazole ring is marked by the appearance of new signals in the aromatic region (130-160 ppm). The hydrolysis of the ethyl ester to the carboxylic acid is confirmed by the disappearance of the signals for the ethyl group and the appearance of a signal for the carboxylic acid carbon at around 163.0 ppm.
The ¹⁹F NMR spectrum shows a downfield shift of the trifluoromethyl group signal from -78.0 ppm in the precursor to -62.5 ppm in the final product, indicating a change in the electronic environment of the CF₃ group upon incorporation into the thiazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational changes observed during the synthesis are summarized below.
Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C=S Stretch | N-H Stretch | O-H Stretch (Carboxylic Acid) | C-F Stretch |
| Thioacetamide [2][3][4] | - | ~1310 | ~3300, ~3170 | - | - |
| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | ~1760, ~1725 | - | - | - | ~1150-1350 |
| This compound | ~1700 | - | - | ~2500-3300 (broad) | ~1150-1350 |
Interpretation of IR Data:
The IR spectrum of thioacetamide is characterized by the presence of N-H stretching bands and a C=S stretching vibration.[2] Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate exhibits two distinct C=O stretching bands corresponding to the ester and ketone carbonyl groups, along with strong C-F stretching absorptions.
Upon formation of the thiazole, the characteristic N-H and C=S stretches of thioacetamide disappear. The two carbonyl peaks of the keto-ester are replaced by a single C=O stretch for the carboxylic acid in the final product. The most significant change is the appearance of a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer, confirming the hydrolysis of the ester. The strong C-F stretching bands remain in the final product.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Thioacetamide | 75 | 60 ([M-CH₃]⁺), 42 ([CH₃CN]⁺) |
| Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate [5] | 218/220 (Cl isotope) | 183 ([M-Cl]⁺), 173 ([M-OC₂H₅]⁺), 145 ([M-COOC₂H₅]⁺), 69 ([CF₃]⁺) |
| This compound | 197 | 152 ([M-COOH]⁺), 128 ([M-CF₃]⁺) |
Interpretation of MS Data:
The mass spectrum of each compound shows a distinct molecular ion peak corresponding to its molecular weight. For ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, the presence of chlorine is indicated by the characteristic M+2 isotope peak. The fragmentation patterns are consistent with the structures. Thioacetamide shows fragments corresponding to the loss of a methyl group and the formation of acetonitrile cation. The fragmentation of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is dominated by the loss of the chlorine atom, the ethoxy group, and the entire ethoxycarbonyl group.[5] The final product, this compound, exhibits fragmentation corresponding to the loss of the carboxyl group and the trifluoromethyl group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
References
A Senior Application Scientist's Guide to the Purity Assessment of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of molecular building blocks are paramount. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (C₅H₂F₃NO₂S, MW: 197.14) is a key heterocyclic intermediate whose utility is directly proportional to its purity.[1][2] Impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields, and erroneous biological data, compromising drug discovery timelines and regulatory submissions.
This guide provides a comparative analysis of the primary analytical techniques used to establish the purity of this compound. We will move beyond mere procedural descriptions to explore the strategic rationale behind selecting and combining these methods to construct a comprehensive and validated purity profile.
An Integrated Strategy for Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings and illuminate different classes of potential impurities. Our strategy is to build a purity profile by systematically evaluating the compound's identity, elemental composition, and the presence of organic and inorganic impurities.
Caption: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances
HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates the target molecule from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. For a carboxylic acid like our target compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for a wide range of organic molecules.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[3]
-
Detection: UV detection is employed, typically at a wavelength where the thiazole ring exhibits strong absorbance (e.g., 240-280 nm), allowing for sensitive detection of the main component and any UV-active impurities.[4]
Experimental Protocol: RP-HPLC-UV
-
System Preparation:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the commercial sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution program (e.g., start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC experimental workflow.
NMR Spectroscopy: For Definitive Structure and Absolute Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR). For a fluorinated molecule like this, both ¹H and ¹⁹F NMR are indispensable.
-
¹H NMR: Confirms the proton environment of the molecule. The presence of the thiazole proton and the carboxylic acid proton provides a primary structural fingerprint. Impurities with different proton signatures will be readily visible.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive, and the chemical shifts span a very wide range.[5] This means that even structurally similar fluorinated impurities are likely to have distinct, well-resolved signals, making ¹⁹F NMR an exceptionally clean and sensitive method for assessing purity with respect to fluorinated byproducts.[6][7][8]
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be calculated by comparing the integral of a specific analyte signal to the integral of a standard's signal. This method is a primary analytical technique that does not require a reference standard of the analyte itself.[9]
Experimental Protocol: ¹H and ¹⁹F qNMR
-
Internal Standard Selection: Choose a standard with a simple spectrum that does not overlap with the analyte signals in both ¹H and ¹⁹F NMR. For ¹H qNMR, a common standard is maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the commercial sample and ~10 mg of the certified internal standard into a vial.
-
Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1, e.g., 5 times the longest T₁) to allow for complete relaxation of all nuclei for accurate integration.
-
Acquire the ¹⁹F NMR spectrum. Proton decoupling is typically not required but can simplify the spectrum if complex H-F coupling exists.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the thiazole proton in ¹H NMR or the CF₃ signal in ¹⁹F NMR) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of nuclei per signal, and sample masses.
-
Caption: NMR experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. While the target carboxylic acid is not sufficiently volatile for direct GC analysis, this technique is crucial for detecting residual solvents from the synthesis or purification process.
Causality Behind Experimental Choices:
-
Derivatization: To analyze the compound itself or non-volatile impurities, a derivatization step, such as esterification (e.g., with diazomethane or a silylating agent like BSTFA), would be required to convert the carboxylic acid into a more volatile ester. However, for the primary purpose of detecting residual solvents, no derivatization is needed.
-
Headspace Analysis: A headspace autosampler is the ideal setup. The sample is heated in a sealed vial, and the vapor (headspace) containing any volatile solvents is injected into the GC. This avoids introducing the non-volatile analyte onto the GC column.
-
Detection: Mass spectrometry provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System Preparation:
-
Column: A polar column (e.g., DB-WAX or similar) is often preferred for good separation of common polar solvents.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp (e.g., 40°C hold for 5 min, then ramp to 240°C at 10°C/min).
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
Seal the vial.
-
-
GC-MS Run:
-
Place the vial in the headspace autosampler, which will heat the sample (e.g., at 80°C for 15 min) to allow volatiles to partition into the headspace.
-
The autosampler injects a portion of the headspace gas into the GC inlet.
-
The separated components are detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library.
-
Quantify by creating a calibration curve with known standards of any identified solvents.
-
Caption: Headspace GC-MS workflow.
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[10][11] It is a powerful tool for confirming the empirical formula and, by extension, the purity of a compound.[12][13] For a publication or regulatory filing, EA data that falls within ±0.4% of the theoretical values is often considered essential evidence of a compound's high purity.[14]
Causality Behind Experimental Choices:
-
Combustion Analysis: The method relies on the complete combustion of the sample at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (typically thermal conductivity). This destructive but highly accurate method provides the fundamental elemental ratios of the bulk sample.[10]
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous.
-
Accurately weigh 1-3 mg of the sample into a tin capsule.
-
-
Instrument Analysis:
-
Place the capsule into the elemental analyzer's autosampler.
-
The instrument drops the sample into a high-temperature combustion furnace.
-
The resulting gases are passed through a reduction furnace and separation column.
-
A thermal conductivity detector quantifies the separated gases.
-
-
Data Analysis:
-
The instrument software calculates the weight percentages of C, H, N, and S.
-
Compare these experimental values to the theoretical values calculated from the molecular formula (C₅H₂F₃NO₂S):
-
C: 30.46%
-
H: 1.02%
-
N: 7.11%
-
S: 16.26%
-
-
A deviation of ≤0.4% for each element is the accepted industry standard for high purity.[14]
-
Caption: Elemental Analysis workflow.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | NMR Spectroscopy | GC-MS | Elemental Analysis |
| Principle | Differential partitioning | Nuclear spin in a magnetic field | Volatility-based separation & mass detection | High-temperature combustion |
| Information | Relative purity, detection of non-volatile impurities | Unambiguous structure, absolute purity (qNMR), isomeric impurities | Identification of volatile impurities & residual solvents | Elemental composition (%C, H, N, S) |
| Selectivity | High for structurally different compounds | Very high, especially ¹⁹F NMR for fluorinated isomers | Very high with MS detection | Low; provides bulk composition, not individual impurities |
| Sensitivity | High (µg/mL range) | Moderate (mg/mL), but ¹⁹F is very sensitive | Very high (ng/mL to pg/mL) for volatiles | Low (requires >99% purity for good agreement) |
| Advantages | Robust, widely available, excellent for routine QC | Provides structural confirmation, qNMR is a primary method | Gold standard for residual solvents | Confirms empirical formula, accepted proof of purity |
| Limitations | Requires UV-active impurities, relative quantification | Lower throughput, higher equipment cost | Not suitable for non-volatile compounds without derivatization | Does not detect impurities with the same elemental composition (isomers) |
Conclusion
Assessing the purity of a critical building block like this compound demands a multi-faceted analytical approach.
-
HPLC serves as the primary tool for routine quality control, providing a reliable profile of non-volatile, UV-active impurities.
-
NMR spectroscopy , particularly the combination of ¹H and ¹⁹F qNMR, is the definitive method for confirming the structure and determining the absolute purity, offering unparalleled insight into fluorinated and isomeric impurities.
-
GC-MS is essential for a complete profile, specifically targeting and identifying potentially harmful residual solvents from the manufacturing process.
-
Elemental Analysis provides the final, fundamental validation of the compound's elemental composition, serving as a classic benchmark of high purity.
By strategically combining these orthogonal techniques, researchers and drug development professionals can establish a validated, trustworthy purity profile, ensuring the quality and reliability of their downstream applications and accelerating the path from discovery to innovation.
References
- 1. 4-(Trifluoromethyl)thiazole-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 1246006-74-5 | 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid - Synblock [synblock.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. biophysics.org [biophysics.org]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, making this core attractive for drug discovery. This document synthesizes findings from various studies, offering a comparative perspective on how structural modifications influence biological activity, with a primary focus on anticancer applications.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged heterocyclic motif found in a wide array of biologically active compounds, including approved drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] Its ability to participate in hydrogen bonding, hydrophobic, and dipole-dipole interactions makes it a versatile scaffold for designing enzyme inhibitors and receptor modulators.[1][2] The incorporation of a trifluoromethyl (CF3) group at the 5-position of the thiazole ring is a key design element. The high electronegativity and lipophilicity of the CF3 group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will delve into the nuanced effects of structural alterations to the this compound core, primarily focusing on its carboxamide derivatives which have shown promise as anticancer agents.
Comparative Analysis of Anticancer Activity
Recent research has focused on the synthesis and evaluation of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives as potential anticancer agents.[3][4] These studies provide a foundation for understanding the SAR of this compound class against various cancer cell lines.
Influence of Substituents on the 2-Phenyl Ring
A key area of structural modification is the phenyl ring at the 2-position of the thiazole core. The nature and position of substituents on this ring have a marked impact on cytotoxic activity.
A study by Dong, Liu, and coworkers systematically explored these modifications.[3][4] A series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. The general synthetic approach involved the Hantzsch thiazole synthesis.
Table 1: Anticancer Activity of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
| Compound ID | 2-Aryl Substituent (R1) | Amide Substituent (R2) | A-549 (% inhibition) | Bel7402 (% inhibition) | HCT-8 (% inhibition) |
| 8a | 2-Fluorophenyl | 4-Chloro-2-methylphenyl | 35 | 28 | 32 |
| 8b | 2-Chlorophenyl | 4-Chloro-2-methylphenyl | 48 | 41 | 45 |
| 8c | 2-Bromophenyl | 4-Chloro-2-methylphenyl | 39 | 33 | 36 |
| 8d | 2-Methylphenyl | 4-Chloro-2-methylphenyl | 25 | 21 | 23 |
| 8e | 2-Fluorophenyl | 2,4-Dichlorophenyl | 31 | 25 | 29 |
| 8f | 2-Chlorophenyl | 2,4-Dichlorophenyl | 42 | 37 | 40 |
| 5-FU | - | - | 75 | 78 | 80 |
| Data synthesized from Dong et al., 2016.[3][4] All compounds tested at 5 µg/mL. 5-Fluorouracil (5-FU) was used as a positive control. |
Key SAR Insights:
-
Halogen Substitution at the 2-Position: A clear trend emerges from the data in Table 1. Among the halogenated phenyl substituents at the R1 position, the 2-chlorophenyl group (compound 8b ) consistently afforded the highest inhibitory activity across all three cell lines, with 48% inhibition against the A-549 lung cancer cell line.[3][4] This suggests that a moderately sized, electron-withdrawing group at this position is favorable for activity. The 2-fluoro (8a ) and 2-bromo (8c ) analogs showed slightly reduced, but still significant, activity.
-
Effect of Alkyl Substitution: The introduction of a 2-methyl group (8d ) resulted in a noticeable decrease in anticancer activity compared to the halogenated derivatives. This indicates that electronic effects may be more critical than steric bulk at this position, or that the electron-donating nature of the methyl group is detrimental to activity.
-
Amide Moiety (R2): Comparing compounds with the same R1 group but different R2 substituents (e.g., 8a vs. 8e and 8b vs. 8f ) reveals that the 4-chloro-2-methylphenyl amide generally provides slightly better activity than the 2,4-dichlorophenyl amide. This highlights the importance of the substitution pattern on the amide phenyl ring for optimizing biological response. The combination of a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at R2 (8b ) proved to be the most effective in this series.[3][4]
Alternative Scaffolds and Bioisosteric Replacements
While the this compound core is a primary focus, related structures have also been investigated, providing broader insights into the role of the trifluoromethyl group and the heterocyclic system.
Pyrazole-Carboxamide Analogs
In a combinatorial chemistry approach, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized and evaluated for biological activity.[5][6] While the primary screening was for toxicity in C. elegans, the synthetic strategy and the generation of a diverse library underscore the adaptability of the trifluoromethyl-heterocycle-carboxamide motif. This work highlights that the core 5-(trifluoromethyl)-1,3-thiazole can be bioisosterically replaced with a 5-(trifluoromethyl)pyrazole while retaining the potential for biological activity.
Anti-HIV Activity of 2-Trifluoromethylthiazole-5-carboxamides
Interestingly, shifting the trifluoromethyl group from the 5-position to the 2-position of the thiazole ring and the carboxamide to the 5-position leads to a different biological activity profile. A study on 2-trifluoromethylthiazole-5-carboxamides revealed potent anti-HIV activity.[7] In this series, compound 29 (GPS491) demonstrated an EC50 of 0.47 µM.[7] This result confirms that a CF3 group can be an effective bioisostere for a nitro group, which was present in earlier lead compounds, while potentially avoiding the bioactivation of the nitro moiety.[7] The potency was enhanced by incorporating a 6-trifluoromethylbenzothiazole motif as the "right-side" element of the molecule, indicating that multiple fluorine-containing groups can act synergistically to improve activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocols are representative of those used to evaluate the anticancer activity of the title compounds.
General Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamides
This protocol is adapted from the work of Dong, Liu, et al.[3]
-
Synthesis of Ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate: A mixture of a substituted thiobenzamide (35 mmol) and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (35 mmol) in ethanol (100 mL) is refluxed for 24 hours. After completion, the solvent is evaporated under reduced pressure. The residue is allowed to stand until crystals form, which are then isolated by filtration.
-
Hydrolysis to Carboxylic Acid: The synthesized thiazole ester (10 mmol) is dissolved in a mixture of ethanol (50 mL) and aqueous sodium hydroxide solution (10%, 20 mL). The mixture is heated to reflux for 2 hours. The ethanol is removed in vacuo, and the aqueous solution is diluted with water (50 mL) and acidified to pH 2 with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid intermediate.
-
Amide Coupling: To a solution of the thiazole-5-carboxylic acid (1.0 mmol) in dichloromethane (20 mL), oxalyl chloride (1.5 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is redissolved in dichloromethane (20 mL). The appropriate substituted aniline (1.1 mmol) and triethylamine (1.5 mmol) are added, and the reaction mixture is stirred at room temperature for 12 hours. The solution is then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A-549, Bel7402, HCT-8) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the test compounds (e.g., a single high concentration like 5 µg/mL for initial screening) for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated using the formula: Inhibition (%) = [1 - (Absorbance_treated / Absorbance_control)] × 100
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies conducted to date provide clear, actionable insights for drug development professionals.
-
Key Favorable Features: The presence of a 2-chlorophenyl group at the 2-position of the thiazole ring and a 4-chloro-2-methylphenyl amide at the 4-carboxamide position have been identified as key structural features that enhance anticancer activity.
-
Role of the Trifluoromethyl Group: The CF3 group is a critical component, likely contributing to improved metabolic stability and target engagement through favorable interactions. Its role as a bioisostere for other functional groups, such as the nitro group, has been successfully demonstrated in the context of anti-HIV agents.[7]
Future research in this area should focus on several key aspects. Firstly, elucidation of the precise mechanism of action for the most potent anticancer compounds is necessary; it is currently unknown if they target a specific kinase, tubulin polymerization, or another cellular process. Secondly, expanding the diversity of the amide substituents could lead to further improvements in potency and selectivity. Finally, in vivo evaluation of the most promising lead compounds, such as compound 8b , is a critical next step to assess their pharmacokinetic properties and therapeutic efficacy in preclinical models. The systematic exploration of this chemical space continues to hold significant promise for the discovery of new and effective drugs.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
